2-Oxoquazepam
Description
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXBSRGIRSXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197932 | |
| Record name | 2-Oxoquazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-44-2 | |
| Record name | 2-Oxoquazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxoquazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxoquazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOQUAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Oxoquazepam's Mechanism of Action on GABA-A Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Oxoquazepam, an active metabolite of several benzodiazepines including diazepam, functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a distinct site from the endogenous ligand GABA, this compound enhances the receptor's affinity for GABA.[3][4] This potentiation increases the frequency of chloride channel opening, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron.[4][5] The resulting inhibitory effect on neurotransmission underlies the anxiolytic, sedative, and anticonvulsant properties of this compound class. Notably, this compound displays a preferential affinity for the Type I benzodiazepine recognition site (BZ1), which is primarily associated with GABA-A receptors containing the α1 subunit.[6][7] This guide provides an in-depth analysis of its mechanism, quantitative pharmacological data, and the key experimental protocols used for its characterization.
Core Mechanism of Action at the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[8][9] Its activation by GABA, the primary inhibitory neurotransmitter in the central nervous system, is crucial for regulating neuronal excitability.[10][11]
-
Allosteric Binding: this compound does not bind to the same site as GABA (located at the α/β subunit interface). Instead, it binds to the high-affinity benzodiazepine site located at the interface between an α and the γ2 subunit.[4][8] For a GABA-A receptor to be sensitive to classic benzodiazepines, the presence of an α (isoforms 1, 2, 3, or 5) and a γ subunit is required.[4][12]
-
Potentiation of GABAergic Current: Upon binding, this compound induces a conformational change in the receptor that increases the affinity of the GABA binding sites for GABA.[13] This allosteric modulation does not open the channel directly but enhances the effect of GABA that is present.[3] The primary result is an increase in the frequency of channel opening events, as opposed to barbiturates which increase the duration of channel opening.[4]
-
Neuronal Inhibition: The increased frequency of channel opening leads to a greater influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This enhanced inhibition underlies the therapeutic effects of this compound.[12][14]
Signaling Pathway Visualization
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Quantitative Pharmacology
The binding affinity (Ki) and functional potency (EC50) of a modulator are critical parameters in drug development. This compound (also known as nordiazepam or N-desmethyldiazepam) is an active metabolite of diazepam and is further metabolized to oxazepam. The data below includes values for these related, clinically relevant benzodiazepines. This compound is noted for its preferential binding to BZ1 sites, which correspond primarily to α1-containing GABA-A receptors.[6][7]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Diazepam | α1β3γ2 | 1.8 | 64.8 (enhancement of GABA) | [13][15] |
| α2β3γ2 | 1.3 | - | [15] | |
| α3β3γ2 | 4.3 | - | [15] | |
| α5β3γ2 | 1.4 | - | [15] | |
| N-Desmethyldiazepam | Mixed | - | (Long half-life metabolite) | [1][16] |
| Oxazepam | Mixed | - | (Active metabolite) | [1] |
Key Experimental Protocols
Characterizing the interaction between this compound and GABA-A receptors involves several key in-vitro techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd, Ki) of a compound for the GABA-A receptor.
Objective: To quantify the affinity of this compound for the benzodiazepine binding site.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-citrate buffer (pH 7.4).[17]
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[17]
-
Wash the resulting pellet by resuspending in fresh buffer and repeating centrifugation. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in buffer and determine the protein concentration (e.g., via Bradford assay). Dilute to a final concentration of 0.2-0.5 mg/mL.[17]
-
-
Binding Reaction:
-
For competition assays, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil) and varying concentrations of the unlabeled test compound (this compound).[18]
-
Incubate tubes in a final volume of 0.5 mL on ice or at a specified temperature (e.g., 30°C) for a set duration (e.g., 35-90 minutes) to reach equilibrium.[17][18]
-
Define non-specific binding in a parallel set of tubes containing a high concentration of an unlabeled displacer (e.g., diazepam or clonazepam).[17][18]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy of this compound in modulating GABA-induced chloride currents.
Methodology:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).[20]
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with 3 M KCl.[21]
-
Clamp the oocyte membrane potential at a holding potential, typically -70 or -80 mV.[19][20]
-
-
Compound Application:
-
Establish a baseline GABA-evoked current by applying a low, sub-maximal concentration of GABA (e.g., the EC5-EC20 concentration).
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Use an automated perfusion system for rapid and repeatable solution exchange.[20]
-
-
Data Analysis:
-
Measure the peak amplitude of the chloride current elicited by each compound concentration.
-
Normalize the potentiation relative to the control GABA response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy).[20]
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Whole-Cell Patch-Clamp Electrophysiology
This high-resolution technique allows for detailed characterization of ion channel kinetics in mammalian cells.
Objective: To investigate the effects of this compound on the kinetic properties of GABA-A receptor currents.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T cells).[5]
-
Transiently transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
-
Recording Configuration:
-
After 24-48 hours, place a coverslip with adherent cells into a recording chamber on an inverted microscope.
-
Approach a single cell with a glass micropipette filled with an internal solution.
-
Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the entire cell.[22]
-
-
Compound Application and Recording:
-
Data Analysis:
-
Analyze the effects of this compound on various parameters of the GABA-evoked current, such as peak amplitude, activation rate, desensitization rate, and deactivation kinetics.[5] This can reveal insights into how the modulator affects channel gating.
-
References
- 1. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Temazepam? [synapse.patsnap.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamma-Aminobutyric acid and pentobarbital enhance 2-[3H]oxoquazepam binding to type I benzodiazepine recognition sites in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Diazepam - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 22. docs.axolbio.com [docs.axolbio.com]
Introduction to Adenosine Receptors
An In-Depth Technical Guide to Adenosine Receptors
Adenosine is a ubiquitous nucleoside that functions as a critical signaling molecule, regulating a wide array of physiological processes.[1][2] Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4] These receptors are distributed throughout the body and are implicated in numerous physiological and pathological functions, including cardiac rhythm, immune function, sleep regulation, and inflammation.[5][6] As such, they represent significant targets for therapeutic intervention in a variety of diseases.[5][7] The four receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades.[3] A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ), while A₂A and A₂B receptors couple to stimulatory G proteins (Gₛ).[1][8]
Adenosine Receptor Signaling Pathways
A₁ Adenosine Receptor (A₁R) Signaling
The A₁ receptor is predominantly inhibitory and couples to the Gᵢ/ₒ family of G proteins.[3][9] Its activation initiates several key signaling cascades. The most well-characterized pathway involves the inhibition of adenylyl cyclase (AC).[9] The activated Gαᵢ subunit directly binds to and inhibits AC, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequently reduced Protein Kinase A (PKA) activity.[8][9] A₁R activation can also stimulate the phospholipase C (PLC) pathway, increasing inositol triphosphate (IP₃) and diacylglycerol (DAG), which leads to elevated intracellular calcium levels.[10][11] Furthermore, the Gβγ subunits can directly activate G protein-coupled inwardly rectifying K⁺ (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability, and inhibit N-, P-, and Q-type calcium channels.[8][9][10]
A₂A Adenosine Receptor (A₂AR) Signaling
The A₂A receptor is a high-affinity receptor that couples to the Gₛ protein.[8][12] Upon activation by adenosine, the Gαₛ subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[13][14] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[12][13] The A₂AR signaling pathway plays a significant role in vasodilation, immune response modulation, and neurotransmission.[15][16] In some contexts, A₂A receptor activation can also influence MAPK signaling pathways.[14]
A₂B Adenosine Receptor (A₂BR) Signaling
The A₂B receptor has a lower affinity for adenosine compared to A₂A receptors and is thought to be activated under conditions of high adenosine concentration, such as hypoxia or inflammation.[6][17] It is unique in its ability to couple to both Gₛ and Gₒ proteins.[18] Coupling to Gₛ leads to the canonical activation of adenylyl cyclase and increased cAMP, similar to the A₂A receptor.[12][19] Coupling to Gₒ activates phospholipase C (PLC), resulting in the generation of IP₃ and DAG, which mobilizes intracellular calcium and activates Protein Kinase C (PKC).[18][20] This dual coupling allows the A₂B receptor to mediate a diverse range of cellular responses, including inflammation and angiogenesis.[20]
A₃ Adenosine Receptor (A₃R) Signaling
Similar to the A₁ receptor, the A₃ receptor couples primarily to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][21] A₃R activation can also stimulate the PLC pathway via Gβγ subunits or by coupling to Gₒ proteins, resulting in increased intracellular calcium.[21][22] This receptor is implicated in both pro- and anti-inflammatory processes, as well as cardioprotection and cell proliferation and death, depending on the cellular context.[22][23] Activation of A₃R can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38.[21][24]
Quantitative Data: Ligand Binding Affinities
The binding affinity of various ligands to adenosine receptor subtypes is crucial for drug development. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. The following tables summarize the Kᵢ values for selected adenosine receptor agonists and antagonists.
Table 1: Binding Affinities (Kᵢ, nM) of Selected Adenosine Receptor Agonists
| Compound | A₁ (human) | A₂A (human) | A₂B (human) | A₃ (human) |
|---|---|---|---|---|
| NECA | 13 | 15 | 1100 | 25 |
| Adenosine | 410 | 1300 | >10000 | 280 |
| CGS21680 | 180 | 27 | >100000 | 3800 |
| R-PIA | 1.1 | 180 | 33000 | 300 |
(Data compiled from multiple sources. Note that experimental conditions can vary between studies)
Table 2: Binding Affinities (Kᵢ, nM) of Selected Adenosine Receptor Antagonists
| Compound | A₁ (human) | A₂A (human) | A₂B (human) | A₃ (human) |
|---|---|---|---|---|
| ZM241385 | 110 | 0.4 | 140 | 63 |
| XAC | 0.8 | 6.7 | 110 | 44 |
| DPCPX | 0.45 | 1100 | 15000 | >10000 |
| CPT | 24 | 2200 | 21000 | >10000 |
(Data compiled from multiple sources, including[25]. Note that experimental conditions can vary between studies)
Table 3: Agonist Potency (EC₅₀) in Functional Assays
| Compound | Receptor | Assay Type | EC₅₀ (M) |
|---|---|---|---|
| NECA | A₁ | Gᵢ/Gₒ Activation | 2.19 x 10⁻⁸ |
| NECA | A₂A | cAMP Flux | 2.75 x 10⁻⁸ |
Experimental Protocols
Radioligand Binding Assay
This technique is used to quantify the binding affinity of ligands to receptors. A generalized protocol for adenosine receptors is as follows:
-
Membrane Preparation:
-
Culture cells expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-ZM241385 for A₂A), and varying concentrations of the unlabeled competitor ligand.
-
To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a non-radiolabeled agonist or antagonist.
-
Incubate the reactions at a specific temperature (e.g., 5°C or room temperature) for a duration sufficient to reach equilibrium.[25]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[28]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[25][28]
-
Immunohistochemistry (IHC) for Receptor Localization
This method is used to visualize the distribution of adenosine receptors within tissues.
-
Tissue Preparation:
-
Fix the tissue (e.g., brain tissue) by perfusion with a fixative like paraformaldehyde.
-
Embed the fixed tissue in paraffin or freeze for cryosectioning.
-
Cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.
-
-
Antigen Retrieval and Blocking:
-
Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.[29]
-
Perform antigen retrieval to unmask the receptor epitope, often by heating the slides in a citrate or EDTA buffer.[29]
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal serum or bovine serum albumin).[29]
-
-
Antibody Incubation:
-
Incubate the sections with a primary antibody specific to the adenosine receptor subtype of interest overnight at 4°C.[29]
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody that binds to the primary antibody. The label can be an enzyme (like HRP) or a fluorophore.
-
-
Detection and Visualization:
-
If using an enzyme-labeled secondary antibody, add a substrate that produces a colored precipitate.
-
Counterstain the sections with a nuclear stain like hematoxylin or DAPI to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip for microscopic analysis.[29]
-
Experimental Workflow Visualization
Bioluminescence Resonance Energy Transfer (BRET) Workflow
BRET is a powerful technique used to study receptor-receptor interactions, such as the formation of adenosine receptor heteromers.[30]
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 20. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 23. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. innoprot.com [innoprot.com]
- 27. innoprot.com [innoprot.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Pharmacological Profile of 2-Oxoquazepam in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological profile of 2-Oxoquazepam, a principal active metabolite of the benzodiazepine hypnotic, Quazepam. This compound exerts its effects in the central nervous system (CNS) primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating a notable selectivity for the BZ1 receptor subtype, which is rich in the α1 subunit. This document synthesizes available quantitative data on its receptor binding affinity and pharmacokinetics, details relevant experimental methodologies, and provides visual representations of its mechanism of action and common experimental workflows to support further research and development.
Introduction
This compound is a significant metabolite of Quazepam, a trifluoroethyl-substituted benzodiazepine used in the treatment of insomnia.[1] Following administration, Quazepam is extensively metabolized in the liver, yielding active metabolites, including this compound and N-desalkyl-2-oxoquazepam, all of which contribute to the overall CNS depressant effects.[1] The pharmacological activity of this compound is of particular interest due to its high affinity and selectivity for a specific subtype of the GABA-A receptor, suggesting a potentially more targeted therapeutic effect compared to non-selective benzodiazepines.[2]
Mechanism of Action
Like other benzodiazepines, this compound's primary mechanism of action is the enhancement of GABAergic neurotransmission. It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to an influx of chloride ions.[3] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing sedative, hypnotic, and anxiolytic effects.[2]
A key feature of this compound is its preferential binding to the BZ1 (or ω1) receptor subtype of the GABA-A receptor.[2][4] These receptors are predominantly composed of the α1 subunit and are highly concentrated in brain regions associated with sedation, such as the cerebellum, substantia nigra, and lamina IV of the cerebral cortex.[4][5] This selectivity is thought to contribute to its potent hypnotic effects with a potentially reduced side effect profile compared to benzodiazepines that bind non-selectively to BZ1 (α1-containing) and BZ2 (α2, α3, α5-containing) receptors.[2][5]
Signaling Pathway of this compound at the GABA-A Receptor
Pharmacodynamic Profile
The pharmacodynamic properties of this compound are characterized by its binding affinity for GABA-A receptor subtypes.
Table 1: GABA-A Receptor Subtype Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |
| This compound | BZ1 (α1-containing) | High Affinity (Specific values not cited) | Selective for BZ1 over BZ2 | [2][6] |
| BZ2 (α2, α3, α5-containing) | Low Affinity (Specific values not cited) | [2][6] |
Note: While the literature consistently reports high selectivity of this compound for the BZ1 receptor subtype, specific Ki values for each alpha subunit variant were not available in the reviewed sources. The selectivity is demonstrated through competition binding assays showing a greater than 20-fold difference in affinity between two populations of benzodiazepine binding sites in the rat cortex.[6]
Pharmacokinetic Profile
This compound is a long-acting metabolite, which contributes significantly to the sustained effects of its parent compound, Quazepam.
Table 2: Pharmacokinetic Parameters of this compound and Parent Compound Quazepam
| Parameter | This compound | Quazepam (Parent) | Reference |
| Elimination Half-life (t½) | ~39 hours | ~39 hours | [1] |
| Time to Peak Plasma Conc. (Tmax) | N/A (Metabolite) | ~2 hours | [1] |
| Protein Binding | >95% | >95% | [1] |
| Bioavailability | N/A (Metabolite) | Data not available | |
| Volume of Distribution (Vd) | Data not available | Data not available | |
| Clearance (CL) | Data not available | Data not available |
Note: Pharmacokinetic data for this compound is often reported in conjunction with its parent compound, Quazepam. "N/A" indicates that the parameter is not applicable as it is a metabolite. "Data not available" indicates that the information was not found in the reviewed literature.
Experimental Protocols
The characterization of the pharmacological profile of this compound involves a range of in vitro and in vivo assays.
Radioligand Binding Assay (In Vitro)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., rat cortex for a mix of BZ1/BZ2 sites, cerebellum for predominantly BZ1 sites) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).
-
-
Competition Binding Assay:
-
Incubate the prepared membranes with a constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam or the BZ1-selective [³H]this compound).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive benzodiazepine (e.g., Diazepam).
-
Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a set duration (e.g., 35 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus Maze (EPM) Test (In Vivo)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of drugs.
Objective: To evaluate the anxiolytic effects of this compound in rodents.
Methodology:
-
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are open, and two opposite arms are enclosed by high walls.
-
The maze is typically made of a non-reflective material and placed in a dimly lit, quiet room.
-
-
Animal Handling and Habituation:
-
House the animals (e.g., mice or rats) under standard laboratory conditions with a 12-hour light/dark cycle.
-
Handle the animals for several days before the test to reduce stress.
-
On the day of the test, allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment begins.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).
-
Record the session using an overhead video camera for later analysis.
-
-
Data Collection and Analysis:
-
Use automated tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group, without a significant change in total locomotor activity.
-
Experimental Workflow for CNS Drug Characterization
Conclusion
This compound is a pharmacologically active metabolite of Quazepam that exhibits a distinct profile as a positive allosteric modulator of the GABA-A receptor. Its selectivity for the BZ1 receptor subtype provides a basis for its potent hypnotic effects. The long elimination half-life of this compound contributes to the sustained therapeutic action of its parent drug. While the qualitative aspects of its pharmacology are well-documented, further research to quantify its binding affinities at specific α-subunit-containing GABA-A receptors would provide a more complete understanding of its structure-activity relationship and therapeutic potential. The experimental protocols and workflows detailed in this guide offer a framework for such continued investigation by researchers and drug development professionals in the field of CNS pharmacology.
References
- 1. DailyMed - QUAZEPAM tablet [dailymed.nlm.nih.gov]
- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Use of the selective benzodiazepine-1 (BZ-1) ligand [3H]2-oxo-quazepam (SCH 15-725) to localize BZ-1 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 6. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Oxoquazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxoquazepam (Sch 15725), a principal active metabolite of the benzodiazepine hypnotic, quazepam.[1][2] The document details its chemical properties, plausible synthetic routes, metabolic pathways, and analytical methodologies. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound is a benzodiazepine derivative and one of the major pharmacologically active metabolites of quazepam, which is marketed under the brand name Doral.[1][2][3] Its chemical name is 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one.[1] Like other benzodiazepines, its therapeutic effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Notably, this compound exhibits a preferential affinity for the BZ1 (ω1) subtype of the benzodiazepine receptor, which is associated with sedative and hypnotic effects.[3][6] This document serves as a technical resource, consolidating key information on its synthesis and chemical characteristics.
Chemical Properties
This compound is a white to off-white crystalline powder.[7] Its core structure consists of a benzene ring fused to a diazepine ring, a characteristic feature of benzodiazepines.[8]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | [1] |
| Molecular Formula | C₁₇H₁₁ClF₄N₂O | [1][9] |
| Molar Mass | 370.73 g·mol⁻¹ | [2][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in alcohol, insoluble in water | [7] |
| CAS Number | 49606-44-2 | [1] |
| PubChem CID | 93250 | [1][10] |
Chemical Reactivity and Stability
Hydrolysis: this compound is susceptible to hydrolysis under alkaline conditions. In a sodium hydroxide solution, it undergoes a rate-determining, ring-opening reaction. This process involves a rapidly established acid-base equilibrium followed by the cleavage of the diazepine ring, forming the sodium salt of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-alpha-(2'-fluorophenylbenzylidene)glycine.[11]
The kinetics of this hydrolysis in an acetonitrile/water mixture (1:1, v/v) at 25°C have been studied, with the following thermodynamic parameters reported:
-
Energy of Activation (Ea): 14.4 kcal/mol[11]
-
Enthalpy of Activation (ΔH++): 13.8 kcal/mol[11]
-
Entropy of Activation (ΔS++): -31.2 cal/K/mol[11]
-
Gibbs Free Energy of Activation (ΔG++): 23.1 kcal/mol[11]
Synthesis of this compound
While this compound is primarily known as a metabolite, its chemical synthesis is crucial for producing reference standards for analytical and pharmacological studies. The synthesis of 1,4-benzodiazepines typically originates from corresponding 2-aminobenzophenone precursors.[12] A plausible synthetic pathway for this compound would involve the initial formation of the core benzodiazepine ring, followed by the introduction of the trifluoroethyl group.
A general workflow for the synthesis is depicted below. This pathway represents a common strategy for constructing the 1,4-benzodiazepine skeleton.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a 1,4-benzodiazepin-2-one, which can be adapted for this compound.
Step 1: Acylation of 2-Amino-5-chloro-2'-fluorobenzophenone
-
Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide in the same solvent. A base such as pyridine is used to neutralize the HBr formed.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(bromoacetamido)-5-chloro-2'-fluorobenzophenone.
Step 2: Cyclization to form the Benzodiazepine Ring
-
Dissolve the crude product from Step 1 in a solvent capable of dissolving ammonia, such as methanol or THF.
-
Bubble anhydrous ammonia gas through the solution or use a solution of ammonia in methanol. The reaction is typically carried out at room temperature or with gentle heating.
-
The ammonia displaces the bromide, and the resulting primary amine undergoes spontaneous intramolecular cyclization to form the seven-membered benzodiazepine ring.
-
Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
Purify the resulting solid, N-Desalkyl-2-oxoquazepam, by recrystallization or column chromatography.
Step 3: N-Alkylation with 2,2,2-Trifluoroethyl Iodide
-
Dissolve the N-Desalkyl-2-oxoquazepam from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.
-
Add 2,2,2-trifluoroethyl iodide to the suspension.
-
Heat the reaction mixture (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Pharmacology and Metabolism
Mechanism of Action
This compound, like its parent drug quazepam, functions as a positive allosteric modulator of the GABA-A receptor.[5] Its binding to the benzodiazepine site on the receptor enhances the effect of GABA, increasing the frequency of chloride channel opening.[4][13] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in sedative and hypnotic effects.[4][14]
Caption: GABA-A receptor signaling pathway modulated by this compound.
Pharmacokinetics and Metabolism
Quazepam is rapidly and extensively metabolized in the liver, primarily forming two active metabolites: this compound and N-desalkyl-2-oxoquazepam.[3][7] this compound itself is further metabolized, primarily through hydroxylation to 3-Hydroxy-2-oxoquazepam, which is then conjugated with glucuronic acid for excretion.[7]
The pharmacokinetic parameters for quazepam and its metabolites after multiple doses are summarized in Table 2.
| Compound | Elimination Half-life (t½) | Time to Reach Steady State | Reference |
| Quazepam | ~41 hours | ~7 days | [15] |
| This compound | ~43 hours | ~7 days | [15] |
| N-Desalkyl-2-oxoquazepam | ~75 hours | ~13 days | [15] |
The metabolic conversion of quazepam is illustrated in the following diagram.
Caption: Metabolic pathway of Quazepam and this compound.
Analytical Methodologies
The quantification of this compound, particularly in biological matrices like plasma, is essential for pharmacokinetic and forensic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Protocol: Quantification in Plasma via HPLC
A reverse-phase HPLC method for the simultaneous quantification of quazepam and its metabolites, including this compound, has been described.[16]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the methanolic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
2. Chromatographic Conditions A summary of typical HPLC conditions is provided in Table 3.
| Parameter | Description |
| Column | Reverse-phase C8 or C18 column |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run under isocratic or gradient conditions. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 50 µL |
| Detection | UV detector at a specified wavelength (e.g., 309 nm)[17] or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[18] |
| Run Time | Approximately 20 minutes[16] |
3. Method Performance
-
Sensitivity: A sensitivity of 1 ng/mL for this compound in plasma can be achieved.[16]
-
Recovery: Analytical recovery from plasma typically ranges from 87% to 96%.[16]
-
Precision: Within-day and day-to-day coefficients of variation are generally below 8% and 12%, respectively.[16]
Conclusion
This compound is a pharmacologically significant metabolite of quazepam, contributing substantially to its long-acting hypnotic effects. Its chemical properties, including its susceptibility to alkaline hydrolysis and its preferential binding to BZ1 receptors, are well-characterized. While its primary origin in vivo is through metabolism, established principles of benzodiazepine chemistry allow for its de novo synthesis for research purposes. Robust analytical methods, such as HPLC, enable its precise quantification in biological fluids, facilitating further research in pharmacology, toxicology, and clinical drug development. This guide provides a foundational resource for professionals engaged in the study of this important benzodiazepine derivative.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quazepam - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Quazepam? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quazepam: Uses, Side Effects & Dosage | Healio [healio.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C17H11ClF4N2O | CID 93250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrolysis of this compound in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 13. What is the mechanism of Oxazepam? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid chromatographic assay and pharmacokinetics of quazepam and its metabolites following sublingual administration of quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
2-Oxoquazepam: A Major Metabolite of Quazepam - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazepam, a long-acting benzodiazepine, is primarily prescribed for the management of insomnia. Its therapeutic and residual effects are significantly influenced by its metabolic fate. The biotransformation of Quazepam leads to the formation of several pharmacologically active metabolites, with 2-Oxoquazepam being one of the most prominent. Understanding the pharmacokinetics, metabolic pathways, and analytical quantification of this compound is crucial for a comprehensive evaluation of Quazepam's clinical profile, including its efficacy and potential for adverse effects. This technical guide provides an in-depth overview of this compound as a major metabolite of Quazepam, focusing on its formation, pharmacokinetic properties, and detailed methodologies for its quantification in biological matrices.
Metabolism of Quazepam and Formation of this compound
Quazepam is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The initial and major metabolic step is the conversion of Quazepam to this compound. This reaction involves the replacement of the sulfur atom at the 2-position of the benzodiazepine ring with an oxygen atom. Subsequently, this compound is further metabolized to other active compounds, including N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam.
The primary enzymes responsible for the metabolism of Quazepam to this compound are CYP3A4 and CYP2C9. The activity of these enzymes can be influenced by genetic polymorphisms, potentially leading to inter-individual variability in the rate of Quazepam metabolism and the plasma concentrations of its metabolites.
Metabolic Pathway of Quazepam
Caption: Metabolic pathway of Quazepam to its major metabolites.
Pharmacokinetics of Quazepam and this compound
Both Quazepam and its major metabolite, this compound, are pharmacologically active and contribute to the overall clinical effects. They exhibit long elimination half-lives, which contributes to the sustained therapeutic action of Quazepam but also to the potential for carry-over effects such as daytime sedation.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Quazepam and this compound from clinical studies.
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Study Population | Reference |
| Quazepam | 15 mg single dose | ~20 | ~2 | 39 | Healthy Adults | |
| 20 mg single dose (CYP2C19 EMs) | 34.5 ± 16.6 | - | - | Healthy Japanese Volunteers | ||
| 20 mg single dose (CYP2C19 PMs) | 66.2 ± 19.2 | - | - | Healthy Japanese Volunteers | ||
| This compound | 15 mg single dose | - | - | 40 | Healthy Adults | |
| 15 mg daily for 14 days | - | - | 43 | Normal Subjects |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; EMs: Extensive metabolizers; PMs: Poor metabolizers.
Experimental Protocols for Quantification
Accurate quantification of Quazepam and this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The following sections provide a detailed methodology for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating benzodiazepines from biological matrices like plasma or whole blood.
Materials:
-
SPE cartridges (e.g., Oasis HLB or strong cation exchange)
-
Whole blood or plasma samples
-
Internal standard solution (e.g., deuterated analogs of the analytes)
-
Conditioning solvents (e.g., methanol)
-
Wash solutions (e.g., water, hexane, or a weak organic solvent mixture)
-
Elution solvent (e.g., ethyl acetate with a small percentage of ammonium hydroxide)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or whole blood, add the internal standard solution. For whole blood, a dilution with a buffer (e.g., 100 mM sodium acetate, pH 4.5) may be necessary, followed by vortexing and sonication.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solvents to remove interfering substances. This typically includes a polar wash (e.g., water or a weak buffer) followed by a non-polar wash (e.g., hexane).
-
Elution: Elute the analytes from the cartridge using an appropriate solvent mixture, such as ethyl acetate:ammonium hydroxide (98:2 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Quazepam, this compound, and the internal standard need to be optimized. For example:
-
Quazepam: [M+H]+ → fragment ions
-
This compound: [M+H]+ → fragment ions
-
Internal Standard: [M+H]+ → fragment ions
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the concentration of the calibrators.
Experimental Workflow
Caption: Experimental workflow for the quantification of Quazepam and its metabolites.
Influence of Genetic Polymorphisms
The metabolism of Quazepam is dependent on CYP2C9 and CYP3A4 enzymes. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in metabolic activity. For instance, individuals who are "poor metabolizers" for CYP2C19 (which can also play a role in benzodiazepine metabolism) have been shown to have significantly higher plasma concentrations of Quazepam compared to "extensive metabolizers" after a single oral dose. This variability can impact both the therapeutic efficacy and the side-effect profile of the drug. Therefore, genotyping for relevant CYP polymorphisms may be a valuable tool in personalizing Quazepam therapy.
Logical Relationship of Genetic Polymorphisms and Metabolism
Caption: Influence of CYP450 genetic polymorphisms on Quazepam metabolism.
Conclusion
This compound is a major and pharmacologically active metabolite of Quazepam. Its formation, primarily mediated by CYP3A4 and CYP2C9, and its pharmacokinetic profile are integral to the overall clinical effects of the parent drug. The long half-lives of both Quazepam and this compound contribute to sustained hypnotic efficacy but also to the potential for next-day residual effects. The detailed experimental protocols provided in this guide for the quantification of these compounds using SPE and LC-MS/MS offer a robust framework for researchers in pharmacology, toxicology, and drug development. Furthermore, the consideration of genetic polymorphisms in metabolizing enzymes is crucial for understanding the inter-individual variability in response to Quazepam and for moving towards a more personalized approach to its clinical use.
In-Vitro Binding Affinity of 2-Oxoquazepam to Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in-vitro binding affinity of 2-Oxoquazepam, a principal active metabolite of the benzodiazepine Quazepam, to benzodiazepine receptors. The document synthesizes key findings from seminal research, focusing on quantitative data, experimental methodologies, and the logical frameworks of the conducted experiments.
Executive Summary
This compound has demonstrated a notable selectivity for the Type I benzodiazepine receptor subtype, also known as the BZ1 receptor. In-vitro studies, primarily utilizing competitive radioligand binding assays with synaptic membranes from rat and human brains, have revealed that this compound can distinguish between two distinct benzodiazepine binding site populations within the rat cerebral cortex. This differentiation is characterized by a significant, greater than 20-fold difference in binding affinity. In contrast, in the cerebellum, a region rich in BZ1 receptors, this compound appears to bind to a single population of sites. These findings underscore the utility of this compound and its tritiated form, [³H]-2-Oxoquazepam, as valuable tools for the selective study of the BZ1 receptor subtype.
Data Presentation: In-Vitro Binding Affinity of this compound
The following table summarizes the key in-vitro binding characteristics of this compound to benzodiazepine receptors as determined by competitive binding assays against [³H]flunitrazepam.
| Tissue Source | Receptor Population | Ligand | Affinity (Ki) | Reference |
| Rat Cerebral Cortex | High-Affinity Site (putative BZ1) | This compound | Not explicitly quantified | [1] |
| Rat Cerebral Cortex | Low-Affinity Site (putative BZ2) | This compound | >20-fold lower than high-affinity site | [1] |
| Rat Cerebellum | Single Population (predominantly BZ1) | This compound | Single site binding observed | [1] |
| Human Brain | Type I Recognition Sites | [³H]-2-Oxoquazepam | High Affinity | [2] |
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, synthesized from established protocols for benzodiazepine receptor binding and specific details from studies on this compound.[1][2][3]
Preparation of Synaptic Membranes
-
Tissue Source: Whole brains (excluding cerebellum for mixed receptor population studies, or cerebellum for BZ1-specific studies) from male Wistar-derived rats are utilized.[3] For human studies, post-mortem brain tissue (e.g., cerebral cortex) is used.[2]
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the crude synaptic membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous inhibitors.
-
Resuspension: The final membrane pellet is resuspended in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4) to a specific protein concentration, determined by a standard protein assay.[3]
Competitive Radioligand Binding Assay
-
Assay Components:
-
Radioligand: [³H]flunitrazepam (a non-selective benzodiazepine receptor ligand) or [³H]-2-Oxoquazepam (a BZ1-selective ligand) at a final concentration typically near its Kd value (e.g., 1 nM for [³H]flunitrazepam).[1][3]
-
Test Ligand: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine, such as Diazepam (e.g., 10 µM), is used to determine non-specific binding.[3]
-
Membrane Preparation: Aliquots of the prepared synaptic membranes.
-
Incubation Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the unlabeled competitor).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki), which represents the affinity of this compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified model of the GABA-A receptor showing the distinct binding sites for GABA and benzodiazepines like this compound.
Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of this compound.
References
- 1. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 3H-2-oxo-quazepam binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Discovery and History of Sch 15725 (2-Oxoquazepam): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 15725, chemically known as 2-Oxoquazepam, is a notable benzodiazepine derivative primarily recognized as the major active metabolite of the hypnotic drug Quazepam (marketed as Doral®). Developed by Schering Corporation in the 1970s during their extensive research into novel benzodiazepines, this compound has garnered scientific interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to Sch 15725. It details its pharmacological actions, particularly its preferential affinity for the BZ1 (type I) benzodiazepine receptor subtype, and summarizes its pharmacokinetic properties. This document consolidates available quantitative data into structured tables and outlines the experimental methodologies employed in its characterization. Furthermore, it presents visual representations of its metabolic pathway, experimental workflows for its study, and its mechanism of action through Graphviz diagrams, offering a thorough resource for professionals in the field of drug discovery and development.
Introduction and Discovery
The history of Sch 15725 is intrinsically linked to the development of its parent compound, Quazepam. Schering Corporation's research in the 1970s aimed at discovering novel benzodiazepines with improved therapeutic profiles led to the synthesis and patenting of Quazepam in 1970, which later received medical approval in 1985. During the preclinical and clinical development of Quazepam, extensive metabolic studies were conducted to understand its biotransformation. These investigations identified this compound (designated Sch 15725) as a principal and pharmacologically active metabolite.
While not developed as a standalone therapeutic agent, the distinct properties of Sch 15725, particularly its receptor selectivity, led to its use as a valuable research tool. The synthesis of a tritiated form, [3H]2-oxo-quazepam, proved instrumental in the autoradiographic localization and characterization of the BZ-1 receptor subtype in the brain.
Chemical Properties
| Property | Value |
| IUPAC Name | 7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Synonyms | This compound, Sch 15725 |
| Molecular Formula | C₁₇H₁₁ClF₄N₂O |
| Molecular Weight | 370.73 g/mol |
| CAS Number | 49606-44-2 |
Pharmacology
Mechanism of Action
Like other benzodiazepines, this compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
Diagram: GABA-A Receptor Signaling Pathway
Caption: Mechanism of action of this compound at the GABA-A receptor.
Receptor Selectivity
A key pharmacological feature of this compound is its preferential binding affinity for the BZ1 (or Type I) benzodiazepine receptor subtype, which is characterized by the presence of the α1 subunit in the GABA-A receptor complex. This selectivity is thought to contribute to its hypnotic effects with potentially fewer anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.
Table: Binding Affinity of this compound for Benzodiazepine Receptor Subtypes
| Receptor Subtype | Relative Binding Affinity | Associated Pharmacological Effect |
| BZ1 (Type I) (α1-containing) | High | Sedative, Hypnotic, Amnestic |
| BZ2 (Type II) (α2, α3, α5-containing) | Lower | Anxiolytic, Myorelaxant |
Pharmacokinetics
This compound appears rapidly in the systemic circulation following the oral administration of Quazepam due to extensive first-pass metabolism of the parent drug.
Table: Pharmacokinetic Parameters of this compound in Humans (as a metabolite of Quazepam)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours | [1] |
| Elimination Half-Life (t₁/₂) | ~39-43 hours | [1][2] |
| Plasma Protein Binding | >95% | [1] |
Metabolism
This compound is the product of the metabolic conversion of Quazepam, where the sulfur atom at the 2-position of the benzodiazepine ring is replaced by an oxygen atom. It is further metabolized, primarily through N-dealkylation to form N-desalkyl-2-oxoquazepam, which also possesses pharmacological activity.
Diagram: Metabolic Pathway of Quazepam
Caption: Metabolic conversion of Quazepam to its active metabolites.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a test compound like this compound to GABA-A receptors.
-
Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam or, more specifically, [³H]2-oxo-quazepam) is incubated with the prepared brain membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining GABA-A receptor binding affinity.
Electrophysiological Assay for Functional Activity
This protocol describes a general method to assess the functional activity of this compound at GABA-A receptors expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).
-
The injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Two-Electrode Voltage Clamp:
-
An oocyte expressing the GABA-A receptors is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
The oocyte is perfused with a control solution.
-
A solution containing a submaximal concentration of GABA is applied to elicit a baseline chloride current.
-
A solution containing the same concentration of GABA plus the test compound (this compound) at various concentrations is then applied.
-
The potentiation of the GABA-induced current by the test compound is measured.
-
-
Data Analysis:
-
The increase in current amplitude in the presence of the test compound is quantified.
-
A concentration-response curve is generated, and the concentration of the test compound that produces 50% of the maximal potentiation (EC₅₀) is determined.
-
Conclusion
Sch 15725 (this compound) represents a significant molecule in the history of benzodiazepine research. Although its discovery was a consequence of the metabolic studies of its parent drug, Quazepam, its distinct pharmacological profile, characterized by a preferential affinity for the BZ1 receptor subtype, has made it a valuable tool for neuropharmacological research. This technical guide has consolidated the available information on its history, chemical properties, pharmacology, and the experimental methods used for its characterization. While a dedicated development history and comprehensive quantitative data on its interaction with all GABA-A receptor subtypes are not fully available, the information presented here provides a solid foundation for researchers and scientists working in the field of CNS drug discovery. Further investigation into its synthesis and a more detailed characterization of its receptor subtype selectivity could provide deeper insights into the structure-activity relationships of benzodiazepines and aid in the design of more selective and safer therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary metabolic pathways of 2-Oxoquazepam, a major active metabolite of the benzodiazepine, quazepam. The document elucidates the core biotransformation routes, the key enzymes involved, and presents available quantitative data. Detailed experimental methodologies for studying the metabolism of this compound are outlined, providing a framework for researchers in drug development and metabolism. Visual diagrams generated using Graphviz are included to illustrate the metabolic cascade and a typical experimental workflow.
Introduction
This compound is a significant, pharmacologically active metabolite of the hypnotic benzodiazepine, quazepam.[1][2] Understanding its metabolic fate is crucial for a complete characterization of the pharmacokinetics and pharmacodynamics of quazepam, as well as for assessing potential drug-drug interactions. This guide details the principal phase I metabolic pathways of this compound, which are N-desalkylation and 3-hydroxylation, and the subsequent phase II glucuronidation of the hydroxylated metabolite.
Primary Metabolic Pathways
The metabolism of this compound is primarily hepatic and involves two main oxidative pathways, followed by conjugation.
Phase I Metabolism
-
N-desalkylation: This pathway involves the removal of the N-trifluoroethyl group to form N-desalkyl-2-oxoquazepam (DOQ) . This metabolite is also pharmacologically active.[1]
-
3-Hydroxylation: This reaction introduces a hydroxyl group at the 3-position of the benzodiazepine ring, resulting in the formation of 3-hydroxy-2-oxoquazepam (HOQ) .[1]
Phase II Metabolism
The primary phase II metabolic route for the hydroxylated metabolite of this compound is glucuronidation.
-
Glucuronidation: The 3-hydroxy-2-oxoquazepam (HOQ) metabolite undergoes conjugation with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[3]
Key Metabolizing Enzymes
The biotransformation of this compound is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system.
-
CYP3A4: This is the principal enzyme responsible for both the N-desalkylation and 3-hydroxylation of this compound.[1]
-
CYP2C9 and CYP2C19: These enzymes play a minor role in the metabolism of this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data related to the metabolism and pharmacokinetics of this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite
| Compound | Elimination Half-life (t½) in hours | Reference |
| This compound | 41 - 43 | [4] |
| N-desalkyl-2-oxoquazepam | 75 - 79 | [4][5] |
Table 2: In Vitro Inhibition of this compound Metabolite Formation
This table presents the inhibition constants (Ki) for the inhibition of the formation of this compound metabolites by itraconazole, a known CYP3A4 inhibitor, in human liver microsomes.
| Metabolic Reaction | Inhibitor | Ki (µM) | Reference |
| This compound → 3-hydroxy-2-oxoquazepam (HOQ) | Itraconazole | 0.08 | [1] |
| This compound → N-desalkyl-2-oxoquazepam (DOQ) | Itraconazole | 0.39 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the metabolic pathways of this compound. These are generalized protocols based on standard practices and may require optimization for specific laboratory conditions.
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the in vitro metabolic profile of this compound and identify the metabolites formed.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally related benzodiazepine not present in the sample)
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[6]
-
In a microcentrifuge tube, pre-warm the human liver microsomes (final concentration, e.g., 0.5 mg protein/mL) in potassium phosphate buffer containing MgCl₂ (e.g., 3.3 mM) at 37°C for 5 minutes.[6]
-
Add this compound to the incubation mixture to a final concentration (e.g., 2 µM).[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
Incubate the reaction mixture at 37°C with gentle agitation.[6]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 2-4 volumes).[8]
-
Vortex the samples and centrifuge to precipitate the proteins (e.g., 10,000 x g for 10 minutes).[8]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Analysis of this compound and its Metabolites by LC-MS/MS
Objective: To separate, identify, and quantify this compound and its metabolites, N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, N-desalkyl-2-oxoquazepam, 3-hydroxy-2-oxoquazepam, and the internal standard need to be determined by direct infusion of the individual compounds.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Identify the metabolites based on their retention times and specific MRM transitions.
-
Quantify the amount of parent compound remaining and the amount of each metabolite formed at each time point by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize the metabolic pathways and experimental workflows.
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolism experimental workflow.
Conclusion
The primary metabolic pathways of this compound involve CYP3A4-mediated N-desalkylation and 3-hydroxylation, followed by glucuronidation of the hydroxylated metabolite. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism. The provided experimental protocols offer a starting point for in vitro investigations, which can be adapted and optimized for specific research needs. Further studies are warranted to determine the specific enzyme kinetics (Vmax and Km) for the primary metabolic reactions of this compound to allow for more precise in vitro-in vivo extrapolation and prediction of its metabolic clearance.
References
- 1. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sleep on quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. oyc.co.jp [oyc.co.jp]
- 8. pharmaron.com [pharmaron.com]
The Structure-Activity Relationship of 2-Oxoquazepam: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 2-Oxoquazepam and the Broader SAR Landscape of 1,4-Benzodiazepines for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a principal active metabolite of the hypnotic drug quazepam and is a notable member of the 1,4-benzodiazepine class of compounds. It exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, placed within the broader context of 1,4-benzodiazepine SAR. Due to a lack of publicly available, extensive SAR studies on a series of this compound analogs, this guide will extrapolate from the well-established SAR of the 1,4-benzodiazepine class to infer the likely impact of structural modifications to the this compound scaffold. This guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the underlying pharmacology and experimental workflows.
The Pharmacology of this compound
This compound, chemically known as 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is distinguished by its preferential affinity for the BZ1 (or ω1) subtype of the benzodiazepine receptor, which is characteristic of GABA-A receptors containing the α1 subunit. This selectivity is thought to contribute to its hypnotic effects with a reduced side-effect profile compared to non-selective benzodiazepines. The parent drug, quazepam, and this compound both exhibit this selectivity, which is in contrast to another major metabolite, N-desalkyl-2-oxoquazepam, that binds non-selectively to both BZ1 and BZ2 receptor subtypes.
General Structure-Activity Relationships of 1,4-Benzodiazepine-2-ones
The following table summarizes the general structure-activity relationships for the 1,4-benzodiazepine-2-one scaffold. These principles are foundational for understanding how modifications to the this compound structure would likely influence its affinity and efficacy at the GABA-A receptor.
| Position/Substituent | Activity | Notes |
| Ring A (positions 6-9) | ||
| 7-Position | Crucial for high affinity. Electron-withdrawing groups (e.g., Cl, Br, NO₂) are optimal. | The 7-chloro substituent of this compound is a classic feature for high-affinity benzodiazepines. |
| 8-Position | Electron-withdrawing groups can also confer activity, but generally less potent than 7-substituted analogs. | |
| 6, 8, 9-Positions | Substitution is generally detrimental to activity. | |
| Ring B (diazepine ring) | ||
| 1-Position (N1) | Small, non-polar substituents are well-tolerated and can influence metabolic stability and pharmacokinetic profile. | The 2,2,2-trifluoroethyl group at N1 of this compound is a key feature that contributes to its unique pharmacological profile. |
| 2-Position (C2) | A carbonyl group is essential for the activity of "-azepam" drugs. | The "2-oxo" in this compound refers to this critical carbonyl. |
| 3-Position | Small hydroxyl or no substitution is generally favorable. Larger groups can decrease affinity. | This compound is unsubstituted at this position. Metabolism can introduce a 3-hydroxy group. |
| 4,5-Imine (N4=C5) | The imine functional group is important for activity. | |
| Ring C (5-phenyl ring) | ||
| 5-Position | A phenyl or other aromatic/heteroaromatic ring is required for high affinity. | The 5-phenyl ring of this compound is a critical pharmacophoric element. |
| 2'-Position (ortho) | Electron-withdrawing substituents (e.g., F, Cl) often enhance activity. | The 2'-fluoro substituent on the 5-phenyl ring of this compound contributes to its high affinity. |
| 4'-Position (para) | Substitution is generally not favorable and can reduce activity. |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a representative method for determining the binding affinity of test compounds for the benzodiazepine site on the GABA-A receptor using radioligand displacement.
1. Membrane Preparation:
-
Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated at 37°C for 30 minutes to remove endogenous GABA.
-
Following incubation, the suspension is centrifuged again at 20,000 x g for 20 minutes at 4°C.
-
The final pellet is resuspended in a known volume of 50 mM Tris-HCl buffer (pH 7.4) and the protein concentration is determined using a standard method (e.g., Bradford assay). Membranes are stored at -80°C until use.
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4).
-
Each assay tube contains:
-
100-200 µg of membrane protein.
-
[³H]-Flumazenil (a high-affinity benzodiazepine site radioligand) at a final concentration of 1 nM.
-
Varying concentrations of the test compound (e.g., this compound analog) or a known displacer for non-specific binding (e.g., 10 µM Diazepam).
-
-
The reaction is initiated by the addition of the membrane preparation.
-
The mixture is incubated for 60 minutes at 4°C.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with an appropriate scintillation cocktail.
-
The radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Logical Relationships in 1,4-Benzodiazepine SAR
Caption: Key structural requirements for high affinity at the benzodiazepine receptor.
Initial Toxicological Screening of 2-Oxoquazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial toxicological screening of 2-Oxoquazepam, a primary active metabolite of the benzodiazepine hypnotic agent, Quazepam. Due to the limited availability of direct toxicological studies on this compound, this document leverages data from its parent compound, Quazepam, to infer a preliminary safety profile. This guide covers key areas including metabolism and pharmacokinetics, acute toxicity, and genotoxicity. Detailed experimental protocols for standard toxicological assays are provided to guide future research. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological considerations for this compound and identifying critical knowledge gaps for further investigation.
Introduction
This compound is a significant, pharmacologically active metabolite of Quazepam, a long-acting benzodiazepine used for the treatment of insomnia.[1][2] Like its parent compound, this compound exerts its effects through interaction with gamma-aminobutyric acid type A (GABA-A) receptors, showing a high selectivity for the BZ1 (ω1) subtype.[1][3] Understanding the toxicological profile of this compound is crucial for a complete safety assessment of Quazepam, as metabolites can contribute significantly to the overall therapeutic and adverse effects of a drug. This guide synthesizes the available preclinical data and provides a framework for further toxicological evaluation.
Metabolism and Pharmacokinetics
Quazepam is extensively metabolized in the liver, with this compound and N-desalkyl-2-oxoquazepam being two of the major plasma metabolites.[4][5] Both of these metabolites are pharmacologically active.[2] The metabolic conversion of Quazepam to this compound involves the replacement of a sulfur atom with an oxygen atom.[2]
Pharmacokinetic Parameters of Quazepam and its Metabolites
The following table summarizes key pharmacokinetic parameters following oral administration of Quazepam in humans.
| Parameter | Quazepam | This compound | N-desalkyl-2-oxoquazepam |
| Peak Plasma Time (Tmax) | 1.5 hours[2] | - | - |
| Elimination Half-Life (t½) | 39 hours[2] | 40 hours[2] | 69 hours[2] |
| Area Under the Curve (AUC 0-120h) | 715 ng·hr/mL[2] | 438 ng·hr/mL[2] | 3323 ng·hr/mL[2] |
| Plasma Protein Binding | >95%[5][6] | >95%[5][6] | >95%[5][6] |
Metabolic Pathway of Quazepam
Metabolic pathway of Quazepam.[2][4]
Acute Toxicity
LD50 of Quazepam
| Species | Route of Administration | LD50 |
| Mouse | Oral | >5000 mg/kg[4][7] |
| Rat | Oral | >5000 mg/kg[7] |
| Mouse | Intraperitoneal | ~900 mg/kg[7] |
| Rat | Intraperitoneal | ~2900 mg/kg[7] |
The high oral LD50 of Quazepam in rodents suggests a low potential for acute toxicity via the oral route. Given that this compound is a primary metabolite, it is anticipated to have a similarly low order of acute toxicity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This protocol outlines a standardized procedure for assessing acute oral toxicity.
Workflow for an acute oral toxicity study.
Genotoxicity
Specific genotoxicity studies for this compound have not been identified in the public domain. A review of 51 benzodiazepines found that 9 tested positive in at least one genotoxicity assay.[8] However, many benzodiazepines have shown negative results in standard genotoxicity test batteries.[8] Given the widespread use of this drug class, a thorough evaluation of the genotoxic potential of this compound is warranted.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method for identifying substances that can produce gene mutations.
Workflow for the Ames test.
Safety Pharmacology
This compound, like Quazepam, is a central nervous system (CNS) depressant.[4][5] Its primary pharmacological action is mediated by its selective affinity for the BZ1 subtype of the GABA-A receptor.[1][3] Safety pharmacology studies should therefore focus on the potential for exaggerated CNS effects and off-target liabilities.
Mechanism of Action at the GABA-A Receptor
Mechanism of this compound at the GABA-A receptor.
Core safety pharmacology studies would typically include assessments of CNS (e.g., Irwin test, locomotor activity), cardiovascular (e.g., telemetry in conscious animals), and respiratory function.
Conclusion and Knowledge Gaps
The initial toxicological assessment of this compound, largely inferred from data on its parent drug Quazepam, suggests a low potential for acute toxicity. However, there is a significant lack of direct toxicological data for this active metabolite. To build a comprehensive safety profile, the following studies on this compound are recommended:
-
Acute toxicity studies via multiple routes of administration.
-
A full battery of genotoxicity tests , including an in vitro chromosomal aberration assay and an in vivo micronucleus test.
-
Repeat-dose toxicity studies (sub-chronic and chronic) to identify target organs.
-
Safety pharmacology studies to assess effects on vital functions.
-
Reproductive and developmental toxicity studies.
The generation of these data sets is essential for a thorough risk assessment and to fully understand the contribution of this compound to the overall safety profile of Quazepam.
References
- 1. Quazepam - Wikipedia [en.wikipedia.org]
- 2. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - QUAZEPAM tablet [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preclinical safety evaluation of the benzodiazepine quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity and carcinogenicity studies of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Oxoquazepam in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and specific quantification of 2-Oxoquazepam, a primary active metabolite of Quazepam, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a pharmacologically active metabolite of the benzodiazepine, Quazepam. Accurate measurement of its concentration in plasma is essential for understanding the pharmacokinetics and pharmacodynamics of the parent drug.[1] HPLC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical quantification.[2][3][4][5] This document outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance data.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed for sample clean-up and concentration of the analyte from the plasma matrix.[1][2][6]
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., Polymeric Reversed-Phase)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Internal Standard (IS) working solution (e.g., Oxazepam-d5 in methanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the Internal Standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[7]
-
Vortex mix and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode is used for detection.[8][9]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 5.00 | 10 | 90 |
| 5.10 | 95 | 5 |
| 7.00 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 287.06 | 240.95 | 25 | 150 |
| (Qualifier) | 287.06 | 269.05 | 20 | 150 |
| Oxazepam-d5 (IS) | 292.10 | 246.00 | 25 | 150 |
Data Presentation
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[4][10]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| this compound | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 50 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| This compound | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 |
| Oxazepam-d5 (IS)| Mid | 85 - 115 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. rjpn.org [rjpn.org]
- 6. Liquid chromatographic assay and pharmacokinetics of quazepam and its metabolites following sublingual administration of quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jgtps.com [jgtps.com]
Application Note: Solid-Phase Extraction Protocol for the Determination of 2-Oxoquazepam in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxoquazepam, a metabolite of the benzodiazepine quazepam, is a key analyte in clinical and forensic toxicology. Accurate and reliable quantification of this compound in urine is crucial for monitoring therapeutic drug use, detecting abuse, and in pharmacokinetic studies. Due to the complex nature of the urine matrix, a robust sample preparation method is essential to remove endogenous interferences prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique that offers high recovery and clean extracts.
This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a mixed-mode cation exchange SPE sorbent. The protocol includes a critical enzymatic hydrolysis step to cleave glucuronide conjugates, ensuring the accurate measurement of the total drug metabolite concentration.
Materials and Methods
Materials
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX µElution Plates)
-
β-Glucuronidase (e.g., from E. coli or abalone)
-
Ammonium Acetate Buffer (0.5 M, pH 5.0)
-
Phosphoric Acid (4%)
-
Hydrochloric Acid (0.02 N)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium Hydroxide (concentrated)
-
Internal Standard (e.g., Diazepam-d5)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Experimental Workflow
Figure 1. Experimental workflow for the solid-phase extraction of this compound from urine.
Detailed Experimental Protocol
1. Sample Pre-treatment: Enzymatic Hydrolysis
Since benzodiazepines are primarily excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to liberate the parent drug or its metabolites.[1][2]
1.1. Pipette 200 µL of the urine sample into a well of a 96-well collection plate or a microcentrifuge tube.[3] 1.2. Add 20 µL of the internal standard solution (e.g., 250 ng/mL Diazepam-d5).[3] 1.3. Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[3] 1.4. Seal the plate or tube and incubate at 50°C for 1 hour to ensure complete hydrolysis.[3] Some protocols may use higher temperatures (e.g., 65°C) for up to 2 hours.[4][5] 1.5. After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid (H₃PO₄).[3]
2. Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange sorbent, which provides a robust method for extracting a range of benzodiazepines.[3]
2.1. Sample Loading:
- Transfer the pre-treated and quenched sample from step 1.5 directly into the wells of the Oasis MCX µElution Plate.
- Apply a vacuum to draw the sample through the sorbent bed at a slow and steady rate (approximately 1-2 mL/minute).[4][5] Do not let the sorbent dry out at this stage.
2.2. Washing:
- Wash 1: Add 200 µL of 0.02 N hydrochloric acid (HCl) to each well.[3] Apply vacuum to pull the solvent through. This acidic wash helps in retaining the basic and neutral analytes on the mixed-mode sorbent.
- Wash 2: Add 200 µL of 20% methanol (MeOH) in water to each well.[3] Apply vacuum to pull the solvent through. This step removes more polar interferences. It is crucial not to exceed 20% methanol to prevent the loss of acidic benzodiazepines like oxazepam.[3]
2.3. Drying:
- Dry the sorbent bed thoroughly by applying a high vacuum (~15 in. Hg) for at least 30 seconds.[3] Proper drying is critical for efficient elution.[5]
2.4. Elution:
- Place a clean collection plate or vials inside the vacuum manifold.
- Add 25 µL of the elution solvent (60:40 Acetonitrile:Methanol containing 5% concentrated ammonium hydroxide) to each well.[3]
- Allow the solvent to soak for a minute before applying a gentle vacuum to slowly pull the eluent through.
- Repeat the elution step with a second 25 µL aliquot of the elution solvent to ensure complete recovery.
3. Post-Extraction
3.1. Dilution:
- Dilute the collected eluate with 100 µL of a solution containing 2% acetonitrile and 1% formic acid in water.[3] This step ensures compatibility with the mobile phase for LC-MS/MS analysis.
3.2. Analysis:
- The prepared sample is now ready for injection into an LC-MS/MS system for quantification.
Troubleshooting and Protocol Logic
References
Application Notes and Protocols for the GC-MS Analysis of 2-Oxoquazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoquazepam is a significant metabolite of the benzodiazepine drug, Quazepam. Its identification and quantification in biological matrices are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. These application notes provide a comprehensive protocol for the extraction, identification, and quantification of this compound from urine samples using GC-MS. The methodology emphasizes solid-phase extraction for sample clean-up and discusses the critical aspects of chromatographic separation and mass spectrometric detection.
Principle of the Method
This method involves the isolation of this compound from a biological matrix, typically urine, using solid-phase extraction (SPE). The extracted analyte is then introduced into a gas chromatograph (GC) for separation from other components. The separated this compound enters a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification. Due to the thermal lability of many benzodiazepines, careful optimization of GC conditions is essential to prevent degradation.[1][2] While some benzodiazepines require derivatization to improve their thermal stability and chromatographic properties, studies suggest that this compound can be analyzed without this step.[3][4]
Apparatus and Reagents
-
Apparatus:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness or similar 5% phenyl-methylpolysiloxane column)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
-
-
Reagents:
-
This compound certified reference standard
-
Internal standard (IS) solution (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Deionized water
-
Phosphate buffer (pH 6.0)
-
Helium (carrier gas, 99.999% purity)
-
Experimental Protocols
Standard and Sample Preparation
4.1.1. Preparation of Stock and Working Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Solution (1 µg/mL): Prepare a stock solution of Diazepam-d5 in methanol. Dilute to a working concentration of 100 ng/mL with methanol.
4.1.2. Urine Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of the 100 ng/mL internal standard solution. Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water. Dry the cartridge under high vacuum or nitrogen flow for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Operating Conditions
-
GC System: Agilent 7890B or equivalent
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 2 minutes
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions:
-
This compound: m/z 342 (quantification ion), other qualifying ions should be determined from the full scan spectrum of a standard.
-
Diazepam-d5 (IS): m/z 289 (quantification ion), 261 (qualifying ion).
-
-
-
Injection Volume: 1 µL
Data Presentation
The following table summarizes the quantitative data for the GC-MS analysis of this compound, based on available literature and typical method performance for related benzodiazepines.
| Parameter | Value | Reference |
| Retention Time (approx.) | 10 - 15 min | Dependent on specific GC conditions |
| Quantification Ion (m/z) | 342 | [5] |
| Qualifying Ions (m/z) | To be determined from standard spectrum | |
| Linearity Range | 2.5 - 500 ng/mL in urine | [5] |
| Limit of Detection (LOD) | 0.096 - 0.37 ng/mL | [5] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | Estimated from LOD |
| Recovery | 71 - 90% | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the this compound analytical process.
Discussion and Precautions
-
Thermal Stability: Benzodiazepines can be susceptible to thermal degradation in the hot GC injector, which can lead to inaccurate quantification and the appearance of artifact peaks.[1][2] It is crucial to use a clean injector liner and to optimize the injector temperature to minimize degradation. The use of analyte protectants could also be explored to improve the analysis of more challenging benzodiazepines.
-
Derivatization: While this protocol does not include a derivatization step for this compound based on published methods,[5] for broader benzodiazepine screens or if poor peak shape or recovery is observed, derivatization (e.g., silylation) should be considered.[3][4]
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. The use of an isotopically labeled internal standard is highly recommended to compensate for any matrix effects and variations in extraction efficiency.
-
Method Validation: This protocol should be fully validated in the user's laboratory to ensure it meets the required performance criteria for linearity, accuracy, precision, LOD, and LOQ for the specific application.
-
Confirmation of Identity: The identity of this compound should be confirmed by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions. The presence of qualifying ions at the correct relative abundances is essential for confident identification.
References
- 1. nist.gov [nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using ³H-2-oxo-quazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for conducting a radioligand binding assay using ³H-2-oxo-quazepam, a tritiated benzodiazepine derivative. 2-oxo-quazepam, a major active metabolite of quazepam, exhibits high affinity and selectivity for the Type I benzodiazepine binding site on the GABA-A receptor complex.[1][2][3] This makes ³H-2-oxo-quazepam an invaluable tool for researchers studying the pharmacology of the GABA-A receptor, screening for novel therapeutic agents, and characterizing the binding of compounds targeting this important central nervous system receptor.
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[4][5][6] Its potentiation by benzodiazepines leads to an influx of chloride ions, resulting in neuronal hyperpolarization and a decrease in neuronal excitability.[7][8] This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.
These application notes offer comprehensive protocols for both saturation and competition binding assays, enabling the determination of key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.
Signaling Pathway
The binding of ³H-2-oxo-quazepam to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor's function. The following diagram illustrates the signaling pathway initiated by the binding of the endogenous ligand GABA and its potentiation by benzodiazepines like 2-oxo-quazepam.
References
- 1. Characterization of 3H-2-oxo-quazepam binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quazepam - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Quazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Quazepam (Professional Patient Advice) - Drugs.com [drugs.com]
Application of 2-Oxoquazepam in Forensic Toxicology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoquazepam is a major active metabolite of the benzodiazepine hypnotic, quazepam.[1][2] In the field of forensic toxicology, the detection and quantification of this compound in biological specimens are crucial for interpreting cases involving quazepam administration, including driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations. As a pharmacologically active metabolite with a long elimination half-life, its presence and concentration can provide valuable information regarding the timing and extent of quazepam use.[2][3] These application notes provide a summary of a forensic toxicology case study involving this compound and detailed protocols for its analysis in various biological matrices.
Metabolic Pathway of Quazepam
Quazepam undergoes extensive metabolism in the human body, primarily mediated by cytochrome P450 enzymes. The initial and major metabolic step is the conversion of quazepam to this compound. This reaction is catalyzed mainly by CYP3A4 and to a lesser extent by CYP2C9 and CYP2C19.[4] this compound is then further metabolized to other compounds, including N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam.[2] Understanding this pathway is essential for interpreting toxicological findings, as the presence of these metabolites confirms the ingestion of quazepam.
Metabolism of Quazepam to its major active metabolites.
Forensic Toxicology Case Study
A published case report by Zhou et al. (2014) details the quantitative analysis of quazepam and its metabolites in a postmortem case. The concentrations of this compound, along with the parent drug and other metabolites, were determined in various biological specimens. These findings are crucial for understanding the distribution of the drug and its metabolites after death and for aiding in the determination of the cause and manner of death.
Quantitative Data from a Postmortem Case
The following table summarizes the concentrations of quazepam and its metabolites, including this compound, found in different biological matrices in a forensic case.
| Analyte | Heart Blood (ng/mL) | Femoral Blood (ng/mL) | Urine (ng/mL) | Bile (ng/mL) |
| Quazepam | 26 ± 1 | 30 ± 2 | 2.8 ± 0.3 | 48 ± 3 |
| This compound | 23 ± 1 | 26 ± 2 | 1.8 ± 0.1 | 28 ± 2 |
| N-desalkyl-2-oxoquazepam | 160 ± 7 | 181 ± 12 | 19 ± 1 | 243 ± 13 |
| 3-hydroxy-2-oxoquazepam | 3.3 ± 0.2 | 3.7 ± 0.3 | 114 ± 6 | 56200 ± 1900 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols are based on established methods for the analysis of benzodiazepines in forensic toxicology and can be adapted for the specific quantification of this compound.
General Experimental Workflow
The analysis of this compound in forensic samples typically involves sample preparation (including extraction), chromatographic separation, and detection by mass spectrometry.
A generalized workflow for the forensic analysis of this compound.
Protocol 1: Sample Preparation from Blood
This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from whole blood.
Materials:
-
Whole blood sample
-
Internal standard (e.g., diazepam-d5)
-
Phosphate buffer (pH 6.0)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Centrifuge
-
Evaporator
Procedure:
-
To 1 mL of whole blood, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and 3 mL of phosphate buffer (pH 6.0).
-
Load the supernatant from the blood sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of a water/acetonitrile mixture (e.g., 95:5 v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a dichloromethane/isopropanol/ammonium hydroxide mixture (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Urine and Bile
This protocol describes a liquid-liquid extraction (LLE) method for urine and bile samples. For conjugated metabolites, a hydrolysis step is required.
Materials:
-
Urine or bile sample
-
Internal standard
-
β-glucuronidase (for hydrolysis)
-
Acetate buffer (pH 5.0)
-
Sodium hydroxide (to adjust pH)
-
Extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate)
-
Centrifuge
-
Evaporator
Procedure:
-
Hydrolysis (for total drug concentration):
-
To 1 mL of urine or bile, add the internal standard and 1 mL of acetate buffer (pH 5.0).
-
Add β-glucuronidase and incubate at 60°C for 2-4 hours.
-
Allow the sample to cool to room temperature.
-
-
Adjust the pH of the sample to approximately 9.0 with sodium hydroxide.
-
Add 5 mL of the extraction solvent.
-
Vortex for 10 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
This protocol provides general parameters for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be optimized for this compound and the internal standard. For this compound (Molar Mass: 370.73 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion. Product ions would be determined by collision-induced dissociation.
-
Collision Energy and other source parameters: These must be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
Toxicological Interpretation
The presence of this compound in biological samples is a definitive indicator of quazepam exposure. Due to its long elimination half-life (approximately 40-75 hours), it can be detected for an extended period after the last dose.[2][3]
-
Qualitative Interpretation: The presence of this compound confirms the use of quazepam.
-
Quantitative Interpretation: The concentration of this compound, in conjunction with the parent drug and other metabolites, can help in determining the dose, frequency of use, and time since last administration. In postmortem cases, high concentrations of quazepam and its active metabolites, including this compound, may contribute to the cause of death, especially when other central nervous system depressants are also present. The interpretation of postmortem concentrations should be done with caution, considering the potential for postmortem redistribution.
Conclusion
The analysis of this compound is a critical component in the forensic toxicological investigation of cases involving quazepam. Its detection provides clear evidence of quazepam use, and its quantification, when interpreted in the context of the full toxicological findings and case history, can significantly contribute to the understanding of the circumstances surrounding DUID, poisoning, or death. The protocols outlined in these application notes provide a robust framework for the reliable identification and quantification of this compound in forensic laboratories.
References
- 1. Metabolism of Quazepam and its Metabolites in Humans: Identification of Metabolic Enzymes and Evaluation of Drug Interaction In Vitro | Semantic Scholar [semanticscholar.org]
- 2. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Oxoquazepam as a Reference Standard in Analytical Chemistry
Introduction
2-Oxoquazepam, a major active metabolite of the benzodiazepine hypnotic agent quazepam, serves as a critical reference standard in analytical chemistry.[1] Its accurate quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. As a primary metabolite, understanding its concentration provides insights into the metabolic fate and overall exposure to quazepam. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound Reference Standard
A certificate of analysis for a this compound reference standard would typically include the following information. It is important to note that specific values may vary slightly between different suppliers and batches.
| Parameter | Typical Specification |
| Chemical Name | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one |
| CAS Number | 49606-44-2 |
| Molecular Formula | C₁₇H₁₁ClF₄N₂O |
| Molecular Weight | 370.73 g/mol |
| Appearance | A white to off-white crystalline powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in methanol, acetonitrile, and ethanol |
| Storage Conditions | 2-8°C, protected from light |
Pharmacokinetic Data of this compound
The pharmacokinetic parameters of this compound are crucial for interpreting analytical results. Following oral administration of quazepam, this compound is one of the major active metabolites found in plasma.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (post-quazepam administration) | |
| Elimination Half-Life (t½) | Approximately 25-43 hours | [2][3] |
| Protein Binding | >95% |
Experimental Protocols
Analysis of this compound in Human Plasma by HPLC-UV
This protocol describes a validated method for the quantification of this compound in human plasma samples.
a. Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of human plasma, add an internal standard (e.g., diazepam).
-
Condition a C18 solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 5% acetonitrile in water.
-
Elute the analyte and internal standard with 3 mL of a mixture of diethyl ether, n-hexane, and methanol (50:30:20 v/v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
b. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 5mM KH₂PO₄ buffer (pH 6.0) : Methanol : Diethyl Ether (55:40:5, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| UV Detection | 245 nm |
| Injection Volume | 20 µL |
c. Method Validation Summary
| Parameter | Result |
| Linearity Range | 30 - 1200 ng/mL (r ≥ 0.9900)[4] |
| Limit of Quantification (LOQ) | 30 ng/mL[4] |
| Accuracy (Bias) | < 15%[4] |
| Precision (CV%) | < 15%[4] |
| Recovery | > 55%[4] |
Analysis of this compound in Urine by GC-MS
This protocol outlines a method for the determination of this compound in urine, which often requires derivatization to improve volatility and thermal stability.
a. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., oxazepam-D5).
-
Perform enzymatic hydrolysis to cleave any conjugated metabolites.
-
Proceed with solid-phase extraction as described in the HPLC-UV method (Section 1.a).
-
Evaporate the eluate to dryness.
-
Derivatize the residue with a suitable agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a stable tert-butyldimethylsilyl (TBDMS) derivative.[5]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
c. Method Validation Summary
| Parameter | Result |
| Linearity Range | 50 - 2000 ng/mL[5] |
| Precision (CV%) | < 6% at 100 ng/mL[5] |
| Recovery | > 73%[5] |
Analysis of this compound in Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound in plasma using LC-MS/MS.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., this compound-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 90% A, ramp to 50% A over 5 minutes, then to 5% A, hold and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c. Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Bias) | ± 15% |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
Visualizations
Metabolic Pathway of Quazepam
The following diagram illustrates the metabolic conversion of Quazepam to its major active metabolites, including this compound.
General Analytical Workflow
This diagram outlines the general workflow for the analysis of this compound in biological samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multiple-dose quazepam kinetics [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sleep on quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Method for the Separation of Quazepam and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazepam is a long-acting benzodiazepine used for the treatment of insomnia. It is extensively metabolized in the body, primarily to 2-oxoquazepam and N-desalkyl-2-oxoquazepam, both of which are pharmacologically active. Accurate and reliable analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of Quazepam. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of Quazepam and its metabolites in biological matrices. This document provides a detailed application note and protocol for the separation and quantification of Quazepam and its major metabolites using a reversed-phase HPLC method.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Quazepam, this compound, and N-desalkyl-2-oxoquazepam. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The compounds are retained on the column based on their hydrophobicity and are detected by their absorbance of UV light at a specific wavelength. Sample preparation involves solid-phase extraction (SPE) to isolate the analytes from complex biological matrices such as plasma, ensuring a clean extract and minimizing interference.
Signaling Pathways and Experimental Workflow
The metabolic pathway of Quazepam and the general experimental workflow for its analysis by HPLC are depicted below.
Application Notes and Protocols for the Detection of 2-Oxoquazepam in Hair Samples by LC-MS/MS
FOR RESEARCH USE ONLY
Introduction
2-Oxoquazepam is a significant, long-acting metabolite of the benzodiazepine drug Quazepam. The analysis of hair samples for drugs of abuse and their metabolites provides a long window of detection, offering valuable insights into chronic substance use. This document outlines a detailed protocol for the extraction and quantification of this compound in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.
Principle
This method involves the decontamination of the hair surface, followed by enzymatic digestion to release the drug from the hair matrix. This compound is then extracted using liquid-liquid extraction (LLE). The extracted analyte is subsequently separated and detected by a highly sensitive and selective LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) should be used to ensure accurate quantification.
Experimental Protocols
Sample Preparation
A multi-step procedure is employed to ensure the removal of external contaminants and the efficient extraction of this compound from the hair matrix.
1.1. Decontamination:
-
Wash approximately 20 mg of hair sequentially with:
-
5 mL of isopropanol for 2 minutes.
-
5 mL of phosphate buffer (pH 7.0) three times.
-
5 mL of isopropanol for 2 minutes.
-
-
Dry the washed hair sample at room temperature.
1.2. Pulverization and Digestion:
-
Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
-
Accurately weigh 20 mg of the cut hair into a glass tube.
-
Add 1 mL of a proteinase K solution in a suitable buffer (e.g., Tris-HCl).
-
Add the internal standard solution (e.g., Diazepam-d5).
-
Incubate the mixture at 56°C for at least 2 hours, or until the hair is completely digested.
1.3. Liquid-Liquid Extraction (LLE):
-
To the digested sample, add 5 mL of a suitable organic solvent mixture, such as n-butyl chloride or a mixture of diethyl ether and methylene chloride (e.g., 80:20 v/v).
-
Vortex the tube for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
2.2. Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions for this compound are predicted based on its molecular weight (370.73 g/mol ) and common fragmentation patterns of benzodiazepines. Note: These parameters should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| This compound | 371.1 | Predicted: 343.1 | Predicted: 288.1 |
| Diazepam-d5 (IS) | 290.1 | 198.1 | 154.1 |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on published data for similar benzodiazepines in hair.[1]
Table 1: Calibration and Linearity
| Analyte | Calibration Range (pg/mg) | R² |
| This compound | 0.5 - 100 | > 0.99 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) |
| This compound | 0.1 | 0.5 |
Table 3: Precision and Accuracy
| Analyte | Concentration (pg/mg) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1.5 | < 15% | < 15% | 85-115% |
| 50 | < 10% | < 10% | 90-110% |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 70% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the detection of this compound in hair samples.
Caption: Experimental workflow for this compound analysis in hair.
References
In-Vivo Microdialysis for Measuring 2-Oxoquazepam in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoquazepam is an active metabolite of the benzodiazepine quazepam, contributing significantly to its pharmacological effects. Understanding the concentration and temporal dynamics of this compound in the brain's extracellular fluid (ECF) is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. In-vivo microdialysis is a powerful technique for continuous sampling of unbound drug concentrations in the ECF of specific brain regions in awake, freely-moving animals. This provides invaluable data for neuropharmacology, drug metabolism, and pharmacokinetic studies.
These application notes provide a comprehensive overview and detailed protocols for the application of in-vivo microdialysis to measure this compound in the brain tissue of preclinical models.
Principle of In-Vivo Microdialysis
In-vivo microdialysis involves the stereotaxic implantation of a semi-permeable microdialysis probe into a target brain region.[1][2][3] The probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a low flow rate.[1][4][5] Small molecules, such as unbound this compound, in the ECF diffuse across the probe's membrane down their concentration gradient into the perfusate. The resulting solution, the dialysate, is collected at timed intervals and analyzed to determine the concentration of this compound. This concentration in the dialysate is directly proportional to the unbound, pharmacologically active concentration in the brain's ECF.
Experimental Protocols
I. Animal Model and Surgical Preparation
A detailed protocol for the surgical implantation of a microdialysis guide cannula in a rat model is provided below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula
-
Dental cement and anchor screws
-
Surgical drill and burrs
-
Suturing materials
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthetize the rat and securely mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for anchor screws and a larger hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) based on coordinates from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth, just dorsal to the target region.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the scalp incision around the implant.
-
Insert a dummy cannula to maintain the patency of the guide.
-
Administer post-operative analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment.
Diagram: Surgical Workflow for Guide Cannula Implantation
References
- 1. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 2. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for Studying 2-Oxoquazepam Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of potential neurotoxic effects of 2-Oxoquazepam, an active metabolite of the benzodiazepine quazepam.[1][2] The protocols outlined below are designed to offer a robust framework for assessing various aspects of neuronal health and function in response to this compound exposure.
Introduction to this compound and Neurotoxicity
This compound is a significant metabolite of quazepam and is known to exhibit preferential affinity for type I benzodiazepine recognition sites in the human brain.[3][4][5] While benzodiazepines are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties, concerns regarding their potential for neurotoxicity, especially with long-term use, necessitate thorough investigation. In vitro neurotoxicity assays using cultured neuronal cells offer a powerful and ethically considerate approach to screen for potential adverse effects, elucidate mechanisms of toxicity, and identify safe therapeutic windows.[6][7][8] These models allow for controlled experimental conditions and high-throughput screening, reducing the reliance on animal testing.[6]
Neurotoxicity can manifest through various mechanisms, including the induction of apoptosis, oxidative stress, mitochondrial dysfunction, and damage to neuronal structures like neurites.[9] Therefore, a multi-parametric approach is recommended to comprehensively evaluate the neurotoxic potential of this compound.
Recommended Cell Culture Models
The choice of cell model is critical for the relevance of in vitro neurotoxicity studies. Below are recommended cell lines and primary cultures suitable for investigating this compound's effects.
| Cell Model | Type | Key Characteristics & Rationale |
| SH-SY5Y | Human Neuroblastoma | Dopaminergic phenotype; widely used for neurotoxicity screening of psychoactive substances.[10] Can be differentiated into a more mature neuronal phenotype. |
| Primary Cortical Neurons | Rodent-derived | Closely mimic the in vivo environment of the cerebral cortex.[11][12] Essential for validating findings from cell lines. |
| Neuron-Astrocyte Co-cultures | Mixed primary or cell lines | Allows for the study of glial-neuronal interactions, which can modulate neurotoxic responses.[13] |
| iPSC-derived Neurons | Human | Provide a physiologically relevant human model and can be differentiated into specific neuronal subtypes.[6] |
Experimental Protocols
General Cell Culture and Differentiation
Protocol 1.1: SH-SY5Y Cell Culture and Neuronal Differentiation
-
Culture Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a more mature neuronal phenotype, plate cells at a desired density and reduce the serum concentration to 1-2.5% FBS. Add 10 µM all-trans-retinoic acid (RA) to the culture medium.
-
Maturation: Continue differentiation for 5-7 days, replacing the medium with fresh RA-containing, low-serum medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Assessment of this compound Neurotoxicity
Protocol 2.1: Cell Viability Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate differentiated neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[9]
-
Following treatment with this compound as described above, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength.
-
Protocol 2.2: Apoptosis Assays
-
Caspase-3/7 Activity Assay: Caspases are key mediators of apoptosis.
-
Treat cells with this compound in a 96-well plate.
-
Use a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate that releases a fluorescent molecule upon cleavage).
-
Measure the resulting luminescence or fluorescence signal, which is proportional to caspase activity.[9]
-
-
Nuclear Staining with Hoechst 33342 and Propidium Iodide (PI): This method allows for the visualization of apoptotic and necrotic cells.
-
After treatment, stain the cells with Hoechst 33342 (stains the nuclei of all cells) and PI (stains the nuclei of dead cells with compromised membranes).
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will show condensed or fragmented nuclei (brightly stained with Hoechst), while necrotic cells will be stained with PI.
-
Protocol 2.3: Oxidative Stress Assessment
-
Reactive Oxygen Species (ROS) Assay:
-
Treat cells with this compound.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
Protocol 2.4: Mitochondrial Health Assessment
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis.
-
Treat cells with this compound.
-
Stain the cells with a fluorescent dye that accumulates in healthy mitochondria, such as Tetramethylrhodamine, Methyl Ester (TMRM).[9]
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial dysfunction.
-
Protocol 2.5: Neurite Outgrowth Assay
-
Plate differentiated neuronal cells at a low density.
-
Treat with this compound for a defined period.
-
Fix the cells and immunostain for a neuronal marker, such as β-III tubulin (Tuj1).[9]
-
Capture images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.[6]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of different this compound concentrations and exposure times.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | MTT Assay (% Viability vs. Control) | LDH Release (% Cytotoxicity vs. Control) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Table 2: Induction of Apoptosis and Oxidative Stress by this compound
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Table 3: Impact of this compound on Mitochondrial Health and Neurite Outgrowth
| This compound (µM) | Mitochondrial Membrane Potential (% of Control) | Average Neurite Length (µm) |
| 0 (Vehicle) | 100 ± 6.8 | 150 ± 12.5 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Putative signaling cascade for this compound-induced neurotoxicity.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 3H-2-oxo-quazepam binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 8. Neurotoxicity Assay [visikol.com]
- 9. innoprot.com [innoprot.com]
- 10. mdpi.com [mdpi.com]
- 11. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro neurotoxicity evaluation of biocidal disinfectants in a human neuron-astrocyte co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in 2-Oxoquazepam LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the LC-MS/MS analysis of 2-Oxoquazepam, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous compounds from the biological sample.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4]
-
Ion Suppression: This is the most common matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, resulting in a decreased signal intensity.[3][5] This can lead to underestimation of the analyte concentration and reduced sensitivity of the assay.[2][6]
-
Ion Enhancement: In some cases, co-eluting compounds can increase the ionization efficiency of the analyte, leading to an artificially high signal and overestimation of the concentration.[2][6]
For this compound, which is often analyzed in complex biological matrices like plasma, serum, or urine, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5] These effects can compromise the accuracy, precision, and reproducibility of the analytical method.[2][7]
Q2: How can I assess the presence and extent of matrix effects in my this compound assay?
A2: There are several methods to evaluate matrix effects, both qualitatively and quantitatively:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[2][8] Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[2] This helps in adjusting the chromatography to separate the this compound peak from these interfering regions.[2]
-
Post-Extraction Spiking: This is a widely used quantitative method.[6] It involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the magnitude of the matrix effect.[6]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] For example, this compound-d5 is a commonly used SIL-IS.
Using a SIL-IS is highly recommended because it has nearly identical chemical and physical properties to the unlabeled analyte.[9] This means it will behave similarly during sample preparation (extraction recovery) and chromatographic separation (retention time).[10][11] Most importantly, it will experience the same degree of ion suppression or enhancement in the MS source as the analyte.[4][9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][9] While structural analogs can be used as internal standards, they may not co-elute perfectly with the analyte and may experience different matrix effects, making SIL-IS the preferred choice.[10][11]
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent results for this compound.
This issue is often a direct consequence of significant ion suppression from the sample matrix.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor sensitivity.
Solutions & Methodologies
Solution A: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[5]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to the plasma/serum sample to precipitate proteins, which are then removed by centrifugation. | Fast, inexpensive, and high-throughput. | Often results in "dirtier" extracts, with significant amounts of phospholipids remaining, leading to matrix effects.[5][12] |
| Liquid-Liquid Extraction (LLE) | Separates this compound from matrix components based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether). | Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[5] | More labor-intensive and time-consuming than PPT.[13] |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent in a cartridge or plate, while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE (e.g., Oasis MCX) can be particularly effective. | Provides the cleanest extracts, significantly reducing matrix effects.[1][14][15] Amenable to automation. | More expensive and requires more method development than PPT or LLE. |
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Benzodiazepines
This protocol is adapted from a method for the analysis of urinary benzodiazepines and is effective at reducing matrix effects.[14][15]
-
Sample Pre-treatment: To 100 µL of urine sample in a well of an Oasis MCX µElution plate, add an internal standard and buffer for enzymatic hydrolysis (if required for conjugated metabolites).
-
Load: Apply the pre-treated sample directly to the SPE plate. The water-wettable nature of the Oasis MCX sorbent can eliminate the need for separate conditioning and equilibration steps.[14][15]
-
Wash 1: Wash the sorbent with 200 µL of 0.02 N HCl to ensure ion-exchange retention for benzodiazepines.[14]
-
Wash 2: Wash with 200 µL of 20% methanol in water. This organic wash removes less polar interferences without causing loss of the target analytes.[14]
-
Elute: Elute this compound and other benzodiazepines with 2 x 25 µL of a strong organic solvent mixture, such as 60:40 acetonitrile:methanol with 5% strong ammonia solution.[14]
-
Dilute: Dilute the eluate with 100-150 µL of a weak solvent mixture (e.g., 2% acetonitrile with 1% formic acid in water) before injection to ensure good peak shape.[14][16]
Solution B: Optimize Chromatographic Conditions
The goal is to chromatographically separate the this compound peak from the regions where co-eluting matrix components cause ion suppression.
-
Adjust Gradient Profile: Modify the mobile phase gradient to increase the separation between this compound and early-eluting, polar interferences (like phospholipids) or late-eluting non-polar compounds.
-
Change Column Chemistry: Using a different column, such as one with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a core-shell particle column (e.g., CORTECS UPLC C18+), can alter selectivity and improve separation from matrix components.[14][15]
-
Employ Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the initial and final parts of the run when highly interfering compounds are likely to elute, and only direct the flow to the MS source when this compound is expected to elute.
Problem 2: Inaccurate quantification despite using an internal standard.
This can occur if the chosen internal standard is not appropriate or if there is cross-talk between the analyte and IS channels.
Logical Relationship Diagram
Caption: Logic for troubleshooting inaccurate quantification.
Solutions & Methodologies
Solution A: Use a High-Quality Stable Isotope-Labeled Internal Standard (SIL-IS)
As detailed in the FAQ, a SIL-IS is the best choice to compensate for matrix effects.[4][9][17]
-
Purity: Ensure the SIL-IS is of high isotopic purity. The presence of unlabeled this compound as an impurity in the SIL-IS solution will lead to an overestimation of the analyte concentration.[4]
-
Mass Difference: A mass difference of at least 3 or 4 Da between the analyte and the SIL-IS is recommended to prevent isotopic cross-talk, where the signal from the analyte contributes to the signal of the IS, or vice-versa.[9]
-
Deuterium Labeling: Be aware that highly deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the native analyte, which could lead to differential matrix effects.[10][11] Using a ¹³C or ¹⁵N labeled standard, if available, can avoid this issue.
Solution B: Prepare Matrix-Matched Calibrators
To account for matrix effects that might not be fully corrected by the internal standard, prepare the calibration standards in the same biological matrix as the unknown samples (e.g., pooled human plasma).[1] This ensures that the calibrators and the samples experience similar matrix effects, improving the accuracy of the quantification.[1]
By systematically addressing these common issues using the provided workflows and methodologies, researchers can develop robust and reliable LC-MS/MS methods for the analysis of this compound, ensuring high-quality data for their research and development activities.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for detecting low concentrations of 2-Oxoquazepam
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the detection sensitivity of low concentrations of 2-Oxoquazepam, a major active metabolite of Quazepam.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[3][4] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for reliable detection at very low concentrations.[5]
Q2: What are the primary challenges when analyzing this compound at low levels?
A2: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous compounds from biological samples (like plasma, urine, or serum) can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[5] Phospholipids are a common source of matrix effects in plasma samples.[5]
-
Low Recovery: Inefficient sample preparation can lead to the loss of the analyte, resulting in lower signal intensity.
-
Analyte Stability: this compound can be susceptible to degradation, for instance, through hydrolysis in alkaline solutions.[6] Proper sample collection, storage, and processing conditions are crucial.
Q3: Why is sample preparation so critical for achieving high sensitivity?
A3: Effective sample preparation is essential to isolate this compound from complex biological matrices.[7][8] A robust cleanup procedure removes interfering substances that can cause matrix effects, clog the analytical column, and contaminate the mass spectrometer source.[5][9] This leads to a cleaner baseline, reduced noise, and a more intense and reliable signal for the analyte.
Q4: What is a typical Limit of Quantification (LOQ) I can expect to achieve?
A4: With optimized sample preparation and a modern LC-MS/MS system, LOQs for benzodiazepines, including metabolites like this compound, can be in the low ng/mL range. For example, methods have been developed for various benzodiazepines with LOQs as low as 0.5 ng/mL in urine.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: Low or No Signal for this compound
If you are experiencing low signal intensity or cannot detect the analyte, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: High Signal Variability and Poor Reproducibility
High variability is often linked to inconsistent sample processing and matrix effects.[5]
Q: My results are not reproducible between samples. What could be the cause?
A: Inconsistent results often point to matrix effects, which can vary significantly between different biological samples.[5] The presence of co-eluting substances can unpredictably suppress or enhance the analyte signal.
Solutions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the best way to compensate for signal variability caused by matrix effects and inconsistent recovery. The SIL-IS will be affected similarly to the analyte, allowing for accurate normalization.
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. Switching from a simple protein precipitation (PPT) method to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly improve reproducibility.[11]
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from co-eluting interferences.[5]
The diagram below illustrates how matrix effects can impact analyte ionization in the mass spectrometer source.
Caption: How matrix interferences can suppress analyte signal.
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques
| Technique | General Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Least effective cleanup; high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Good for removing inorganic salts; relatively low cost. | Labor-intensive, uses large solvent volumes, can form emulsions.[7][11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Excellent cleanup, high analyte concentration, can be automated.[10] | Higher cost, requires method development. |
| Supported Liquid Extraction (SLE) | A hybrid of LLE where the aqueous sample is coated on diatomaceous earth. | No emulsion formation, faster than LLE, easily automated.[11][12] | Moderate cost. |
Table 2: Typical LC-MS/MS Parameters for Benzodiazepine Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 or C8 (e.g., CORTECS UPLC C18+).[10] | Provides good retention and separation for benzodiazepines. |
| Mobile Phase A | Water with 0.1% Formic Acid and/or Ammonium Formate.[9] | Promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[9] | Elutes analytes from the column. |
| Flow Rate | 0.4 - 0.6 mL/min.[9] | Optimized for 2.1 mm ID columns to ensure sharp peaks. |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[13] | Benzodiazepines ionize efficiently in positive mode. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM).[13] | Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine
This protocol is a generalized example based on common procedures for benzodiazepine extraction from urine.[10][14]
Caption: Key steps in a Solid-Phase Extraction (SPE) protocol.
Methodology:
-
Sample Pre-treatment: If analyzing for glucuronidated metabolites, an initial enzymatic hydrolysis step (using β-glucuronidase) is required.[15] For free this compound, dilute 1 mL of urine with a buffer and add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.[10]
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Note: Some modern water-wettable sorbents may not require conditioning and equilibration steps.[10]
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL water followed by 1 mL 20% acetonitrile) to remove salts and polar interferences.[14]
-
Elution: Elute this compound and other benzodiazepines using an appropriate organic solvent (e.g., 1 mL of acetonitrile or an ammoniated organic solvent for mixed-mode cartridges).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-150 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[11][12] This step concentrates the sample and ensures compatibility with the LC system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Hydrolysis of this compound in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. librarysearch.lse.ac.uk [librarysearch.lse.ac.uk]
Technical Support Center: 2-Oxoquazepam Hydrolysis in Alkaline Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the hydrolysis of 2-Oxoquazepam in alkaline solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in an alkaline solution?
In alkaline solutions, this compound undergoes hydrolysis to form a sodium salt of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-α-(2'-fluorophenylbenzylidene)glycine.[1] This occurs through a ring-opening reaction of the diazepine ring.[1]
Q2: What is the general mechanism of this compound hydrolysis in alkaline conditions?
The hydrolysis of this compound in an alkaline solution proceeds via a rapidly established acid-base equilibrium, which is then followed by a rate-determining, ring-opening reaction that involves two negatively charged ions.[1]
Q3: What factors influence the rate of this compound hydrolysis?
The rate of hydrolysis is influenced by several factors, including:
-
pH: The rate of hydrolysis for benzodiazepines generally increases with higher pH (alkaline conditions).[1]
-
Temperature: Increased temperature accelerates the hydrolysis reaction.[1]
-
Solvent Composition: The presence of co-solvents, such as acetonitrile, and the water content in the reaction mixture can affect the rate of hydrolysis.[1]
-
Ionic Strength: The ionic strength of the solution can also play a role in the reaction kinetics.[1]
Q4: How can I monitor the hydrolysis of this compound and quantify its degradation product?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for monitoring the hydrolysis of this compound and quantifying its degradation product.[1] The product can be identified using UV-visible absorption spectroscopy and mass spectrometry (MS) analyses.[1]
Troubleshooting Guide
Issue 1: Unexpectedly fast or slow hydrolysis rate.
-
Possible Cause 1: Incorrect pH of the solution.
-
Solution: Verify the pH of your alkaline solution using a calibrated pH meter. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Use a temperature-controlled water bath or incubator to maintain a constant and accurate temperature for your reaction vessels.
-
-
Possible Cause 3: Inaccurate solvent composition.
-
Solution: Prepare your solvent mixtures carefully by accurately measuring the volumes of each component. Ensure complete mixing.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Formation of secondary degradation products.
-
Solution: Under certain conditions, further degradation of the primary hydrolysis product may occur. Investigate the literature for potential secondary degradation pathways of benzodiazepines. Employ techniques like LC-MS/MS to identify the unknown peaks.
-
-
Possible Cause 2: Impurities in the starting material or reagents.
-
Solution: Analyze your starting this compound and all reagents (solvents, buffers) for impurities. Use high-purity reagents and solvents.
-
-
Possible Cause 3: Co-elution of the analyte and degradation product.
-
Solution: Optimize your HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the resolution between peaks. Consider using a different column with a different stationary phase.
-
Issue 3: Poor peak shape (e.g., tailing, fronting) in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Adjust the mobile phase pH to improve peak shape. For benzodiazepines, a slightly basic mobile phase is often used.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Data Presentation
Table 1: Kinetic Data for the Hydrolysis of this compound in Alkaline Solution.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 14.4 kcal/mol | Acetonitrile:0.05 N NaOH (1:1, v/v) | [1] |
| Enthalpy of Activation (ΔH‡) | 13.8 kcal/mol | 25 °C | [1] |
| Entropy of Activation (ΔS‡) | -31.2 cal/K/mol | 25 °C | [1] |
| Gibbs Free Energy of Activation (ΔG‡) | 23.1 kcal/mol | 25 °C | [1] |
Table 2: Factors Influencing the Hydrolysis of Benzodiazepines (General Trends).
| Factor | Effect on Hydrolysis Rate | Notes |
| Increasing pH (Alkaline) | Increases | The hydrolysis of the lactam ring in the benzodiazepine structure is base-catalyzed. |
| Increasing Temperature | Increases | Follows the Arrhenius equation; higher temperature provides more energy for the reaction to overcome the activation barrier. |
| Solvent Polarity | Varies | The effect is complex and depends on the specific solvent and the reaction mechanism. For this compound, the reaction between two negatively charged ions is facilitated by solvents with a high dielectric constant. |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by RP-HPLC
-
Preparation of Alkaline Solution: Prepare a solution of the desired concentration of sodium hydroxide (e.g., 0.05 N) in a suitable solvent mixture (e.g., acetonitrile:water, 1:1 v/v).
-
Sample Preparation:
-
Dissolve a known amount of this compound in the alkaline solution to achieve the desired initial concentration.
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C) using a water bath.
-
At specified time intervals, withdraw aliquots of the reaction mixture.
-
Neutralize the aliquots immediately by adding an equivalent amount of a suitable acid (e.g., HCl) to stop the hydrolysis reaction.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.0). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a calibration curve for this compound and its hydrolysis product (if an analytical standard is available).
-
Determine the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound in alkaline solution.
Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.
Caption: Troubleshooting decision tree for this compound hydrolysis experiments.
References
Technical Support Center: Optimization of Mobile Phase for 2-Oxoquazepam HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2-Oxoquazepam.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I observing poor peak shape (e.g., peak tailing or fronting) for this compound?
Answer:
Poor peak shape for this compound is a common issue that can often be resolved by adjusting the mobile phase and other chromatographic conditions.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] this compound, containing a basic nitrogen, is prone to these interactions.[1]
-
Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][3]
-
Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Increasing the buffer concentration (typically in the 10-50 mM range) can improve peak symmetry.[4]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Experiment with different ratios of organic modifier to the aqueous buffer.
-
-
Peak Fronting: This is often an indication of sample overload.[5]
-
Sample Concentration: Try diluting the sample or reducing the injection volume. As a general guideline, the injected sample concentration for HPLC/UHPLC is typically around 1 mg/mL, and the injection volume should be a small fraction of the column volume.[6]
-
Question: How can I improve the resolution between this compound and its impurities or other benzodiazepines?
Answer:
Achieving adequate resolution is critical for accurate quantification. Several parameters can be adjusted to improve the separation.
-
Mobile Phase Composition: This is one of the most powerful tools for optimizing selectivity.[7]
-
Solvent Strength: Decreasing the amount of organic modifier (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[3][8]
-
Solvent Type: Switching between different organic modifiers, such as from acetonitrile to methanol or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
pH Adjustment: Modifying the pH of the mobile phase can change the ionization state of this compound and its related compounds, leading to significant changes in retention and selectivity.[3]
-
-
Gradient Elution: For complex samples with multiple components, a gradient elution, where the mobile phase composition is changed over time, can provide better overall separation compared to an isocratic method (constant mobile phase composition).[8][9]
-
Column Temperature: Adjusting the column temperature can influence the separation.[5] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and potentially improved resolution. However, in some cases, lower temperatures might enhance separation.[5][8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.[5][10]
Question: My retention times for this compound are drifting. What could be the cause?
Answer:
Retention time drift can be caused by several factors, many of which are related to the mobile phase.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump.[11] Inconsistent mobile phase composition due to improper mixing or evaporation of the more volatile component can lead to drifting retention times.[12]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause retention times to shift, especially at the beginning of a run.[11]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used to maintain a constant temperature.[12]
-
Pump Performance: Leaks in the pump or check valves can lead to inconsistent flow rates and, consequently, drifting retention times.[11]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC separation?
A common starting point for the reversed-phase HPLC separation of benzodiazepines like this compound is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a pH between 2.5 and 4.0) and an organic modifier like acetonitrile or methanol. A typical initial gradient might be from a lower to a higher percentage of the organic modifier. For isocratic elution, a starting point could be a 65:35 ratio of aqueous buffer to acetonitrile.[13]
Q2: What type of HPLC column is recommended for this compound analysis?
C8 and C18 columns are the most commonly used stationary phases for the analysis of benzodiazepines.[13][14] These provide good retention and selectivity for this class of compounds. Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can lead to higher efficiency and better resolution.[3][7]
Q3: How does the pH of the mobile phase affect the analysis of this compound?
The pH of the mobile phase can significantly impact the retention and peak shape of this compound. Since it is a weakly basic compound, adjusting the pH can change its degree of ionization. Operating at a pH well below the pKa of the analyte will ensure it is in a single, protonated form, which often leads to better peak shapes by minimizing secondary interactions with the stationary phase.[2]
Q4: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides the better separation for this compound and any relevant impurities.
Q5: How can I reduce the run time of my HPLC method for this compound?
To reduce the run time, you can:
-
Increase the flow rate, but be mindful that this can sometimes decrease resolution.[5]
-
Use a shorter column or a column with smaller particles (UHPLC).[7]
-
Increase the percentage of the organic modifier in the mobile phase.[3]
-
Increase the column temperature.[5]
Data Presentation
The following tables summarize typical quantitative data for the HPLC separation of benzodiazepines, which can be adapted for this compound.
Table 1: Example HPLC Method Parameters for Benzodiazepine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C8 or C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size | [13][14][15] |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | [13][14][16] |
| pH | 2.5 - 4.0 | [13][16] |
| Flow Rate | 1.0 - 1.5 mL/min | [15][16] |
| Column Temperature | 30 - 50 °C | [5][14] |
| Detection | UV at 220-254 nm | [9][13] |
| Injection Volume | 10 - 20 µL | [9] |
Table 2: Influence of Mobile Phase Composition on Retention
| Acetonitrile (%) | Aqueous Buffer (%) | Expected Observation |
| 30 | 70 | Longer retention time, potentially better resolution |
| 50 | 50 | Moderate retention time |
| 70 | 30 | Shorter retention time, potentially lower resolution |
Experimental Protocols
Protocol 1: Basic Isocratic HPLC Method for this compound
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium phosphate buffer.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 65:35 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Instrumentation Setup:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 230 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the this compound peak.
-
Protocol 2: Gradient HPLC Method for Separation of this compound and Related Impurities
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Instrumentation Setup:
-
Install a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Set the column temperature to 40 °C.
-
Set the flow rate to 0.4 mL/min.
-
Set the UV detector to 230 nm.
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 10 column volumes.
-
Inject 5 µL of the prepared sample.
-
Run the gradient program.
-
Mandatory Visualization
Caption: Workflow for Mobile Phase Optimization in HPLC.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. saspublishers.com [saspublishers.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Separation and HPLC analysis of 15 benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Troubleshooting poor peak shape in 2-Oxoquazepam chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of 2-Oxoquazepam.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic residual silanol groups on the surface of the silica-based column packing material.[1][2][3] These interactions lead to a secondary retention mechanism, causing the peak to tail. Operating the mobile phase at a low pH (around 2-3) can help to suppress the ionization of these silanol groups, thereby minimizing this unwanted interaction and improving peak symmetry.[2][4]
Q2: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
A2: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[5][6] While both can be effective, they have different selectivities and viscosities. For benzodiazepines, the choice between methanol and acetonitrile can impact peak symmetry and resolution.[7] It is advisable to experiment with both to determine which provides the optimal peak shape for your specific method.
Q3: My this compound peak is fronting. What are the likely causes?
A3: Peak fronting is less common than tailing but can occur due to several factors. The most probable causes include high sample concentration leading to column overload, or a sample solvent that is significantly stronger than the mobile phase.[8][9] Injecting a smaller sample volume or diluting the sample can help to address column overload.[8] Additionally, ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase.
Q4: I am observing split peaks for this compound. What should I investigate?
A4: Split peaks often indicate a problem at the column inlet.[10] This could be due to a partially blocked inlet frit, the formation of a void in the column packing material, or an issue with the injection process.[10][11] It is recommended to first check for and remove any blockages. If the problem persists, using a guard column or replacing the analytical column might be necessary.[10][12] Sample degradation or the presence of isomers could also potentially lead to split peaks.
Q5: How can I prevent poor peak shape from recurring in my this compound analysis?
A5: To maintain good peak shape, it is crucial to adopt good chromatographic practices. This includes using high-purity solvents, freshly prepared mobile phases, and filtering all samples and mobile phases before use.[8] Regular column flushing and proper storage are also essential to prolong column life and maintain performance.[4] Implementing a system suitability test that includes monitoring peak asymmetry or tailing factor can help in the early detection of developing problems.[12]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide will help you diagnose and resolve peak tailing issues for this compound.
Symptoms: The peak has an asymmetrical shape with a "tail" extending from the peak maximum. The tailing factor is greater than 1.2.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in this compound chromatography.
Experimental Protocols:
-
Mobile Phase pH Adjustment:
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0).
-
Use a phosphate or acetate buffer system.[5]
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Compare the peak tailing factor for each pH value.
-
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
Water
-
Isopropanol
-
Hexane (if compatible with your system and column)
-
Isopropanol
-
Water
-
Mobile phase
-
-
Equilibrate the column with the mobile phase and test its performance.
-
Quantitative Data Summary:
| Parameter | Condition A | Condition B | Expected Outcome on Peak Shape |
| Mobile Phase pH | 7.0 | 3.0 | Reduced tailing at lower pH. |
| Buffer Concentration | 10 mM | 50 mM | Improved symmetry with higher buffer concentration. |
| Column Type | Standard C18 | End-capped C18 | Significantly less tailing with the end-capped column. |
| Sample Concentration | 100 µg/mL | 10 µg/mL | Less tailing and fronting at lower concentrations. |
Issue 2: Peak Broadening
This guide addresses the issue of excessively broad peaks for this compound.
Symptoms: The peak is wider than expected, leading to decreased sensitivity and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak broadening in this compound chromatography.
Experimental Protocols:
-
Flow Rate Optimization:
-
Set up a series of injections of a this compound standard at different flow rates (e.g., 1.2 mL/min, 1.0 mL/min, 0.8 mL/min).
-
For each flow rate, calculate the number of theoretical plates (N) for the this compound peak.
-
Plot N versus the flow rate to generate a van Deemter plot and determine the optimal flow rate that maximizes efficiency (and minimizes peak width).
-
-
Evaluation of Sample Solvent Strength:
-
Prepare three solutions of this compound at the same concentration, dissolved in:
-
The initial mobile phase.
-
A solvent stronger than the mobile phase (e.g., 100% acetonitrile).
-
A solvent weaker than the mobile phase (e.g., a higher percentage of water).
-
-
Inject each solution and compare the resulting peak widths.
-
Quantitative Data Summary:
| Parameter | Condition A | Condition B | Expected Outcome on Peak Shape |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | Narrower peak at the lower, more optimal flow rate. |
| Connecting Tubing ID | 0.010 inch | 0.005 inch | Sharper peak with narrower internal diameter tubing. |
| Sample Solvent | 100% Acetonitrile | Mobile Phase | Reduced broadening when the sample is dissolved in the mobile phase. |
Issue 3: Split or Shoulder Peaks
This guide provides steps to troubleshoot split or shoulder peaks for this compound.
Symptoms: The peak appears as two or more closely eluted peaks, or with a distinct shoulder on the leading or tailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split or shoulder peaks in this compound chromatography.
Experimental Protocols:
-
Column Inlet Inspection and Cleaning:
-
Carefully disconnect the column from the injector.
-
Visually inspect the inlet frit for any discoloration or particulate matter.
-
If a blockage is suspected, perform a reverse flush as described in the peak tailing section.
-
Reconnect the column and test its performance.
-
-
Method Selectivity Adjustment:
-
To investigate potential co-elution, systematically alter the mobile phase composition.
-
Vary the percentage of the organic modifier (e.g., increase or decrease by 5%).
-
If using a buffered mobile phase, a small change in pH can also alter selectivity.
-
If available, try a different column with a different stationary phase chemistry (e.g., a phenyl or cyano column).
-
Quantitative Data Summary:
| Parameter | Condition A | Condition B | Expected Outcome on Peak Shape |
| Column Condition | After 500 injections | New Column | Elimination of split peak with a new column. |
| Sample Preparation | No sonication | With sonication | Improved peak shape if dissolution was the issue. |
| Mobile Phase Composition | 60% Methanol | 55% Methanol | Resolution of the shoulder into a separate peak if co-elution was the cause. |
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression of 2-Oxoquazepam in Electrospray Ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing 2-Oxoquazepam using electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide: Resolving Ion Suppression Issues
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity.[1][2]
Problem: Low or inconsistent signal intensity for this compound.
This is a classic indicator of ion suppression, where compounds from the sample matrix interfere with the ionization process in the mass spectrometer's ion source.[3] This phenomenon can negatively impact the sensitivity, accuracy, and precision of your assay.[3]
Here’s a step-by-step guide to troubleshoot and mitigate ion suppression:
Step 1: Evaluate and Optimize Sample Preparation
Proper sample preparation is one of the most effective strategies to combat ion suppression by removing interfering matrix components before analysis.[1][3]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and may result in significant ion suppression compared to more rigorous techniques.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for cleaning up biological samples and reducing matrix effects.[1][3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing a wide range of interferences, such as phospholipids and salts, thereby minimizing ion suppression for benzodiazepines.[1][3]
Step 2: Enhance Chromatographic Separation
Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components, reducing the likelihood of ion suppression.[1]
-
Modify the Gradient Profile: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering compounds.[3]
-
Experiment with Mobile Phase Composition: Altering the mobile phase composition and additives can enhance separation.
-
Consider a Different Column Chemistry: If co-elution persists, switching to a column with a different chemistry can provide better retention and separation.[3]
Step 3: Adjust Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters can help to selectively enhance the ionization of this compound.
-
Optimize parameters such as gas flows (nebulizer, drying gas), temperature, and voltages to maximize the signal for your analyte while minimizing the influence of interfering species.[3]
Step 4: Strategic Sample Dilution
-
Diluting the sample can lower the concentration of interfering matrix components.[3] However, this approach is only viable if the analytical method possesses sufficient sensitivity to detect the diluted this compound concentration.[3]
Step 5: Employ an Appropriate Internal Standard
-
The use of a stable isotope-labeled (SIL) internal standard for this compound is the ideal approach to compensate for matrix effects.[1][3] A SIL internal standard will be affected by ion suppression in the same manner as the analyte, allowing for accurate quantification.[3]
Logical Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a logical workflow for identifying and mitigating ion suppression.
Caption: A step-by-step workflow for troubleshooting ion suppression of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression in ESI-MS is primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[1][5] For biological samples such as plasma, serum, or urine, common culprits include phospholipids, salts, proteins, and formulation excipients.[1][5] These molecules can compete with this compound for ionization in the ESI source, leading to a reduced analyte signal.[1]
Q2: How can I quantitatively assess the extent of ion suppression?
A2: The "post-extraction spike" method is the gold standard for quantitatively evaluating matrix effects.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for benzodiazepines like this compound?
A3: Solid-Phase Extraction (SPE) is widely regarded as the most effective technique for removing a broad range of interfering matrix components, thereby significantly reducing ion suppression for benzodiazepines.[3] Liquid-Liquid Extraction (LLE) is also a very effective method. Protein Precipitation (PPT) is the simplest but least clean method and often results in more pronounced ion suppression.[3]
Q4: Can the choice of ionization technique affect the degree of ion suppression?
A4: Yes. While Electrospray Ionization (ESI) is commonly used for polar molecules like this compound, it is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[6][7] However, the choice of ionization source depends on the analyte's chemical properties, and ESI often provides better sensitivity for this class of compounds. If severe ion suppression is encountered with ESI, evaluating APCI could be a viable alternative.
Q5: How does a stable isotope-labeled (SIL) internal standard help in overcoming ion suppression?
A5: A SIL internal standard is chemically identical to the analyte but has a different mass due to isotopic enrichment. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the typical performance of different sample preparation techniques in minimizing ion suppression for benzodiazepine analysis.
Table 1: Relative Effectiveness of Sample Preparation Techniques
| Sample Preparation Technique | Relative Cleanliness | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Low | Low |
| Liquid-Liquid Extraction (LLE) | High | High |
| Solid-Phase Extraction (SPE) | Very High | Very High |
Table 2: Expected Matrix Factor (MF) Ranges for Benzodiazepine Analysis
| Sample Preparation Technique | Expected Matrix Factor (MF) Range | Interpretation |
| Protein Precipitation (PPT) | 0.4 - 0.8 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 | Minimal Ion Suppression/Enhancement |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | Negligible Ion Suppression/Enhancement |
Note: These are generalized values, and actual results may vary depending on the specific matrix, analyte concentration, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is a representative example for the extraction of benzodiazepines from a urine matrix.
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood
This protocol provides a general procedure for extracting benzodiazepines from a blood matrix.
Caption: A standard Liquid-Liquid Extraction (LLE) procedure for this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing 2-Oxoquazepam Recovery During Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of 2-Oxoquazepam during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound?
A1: The primary challenges in extracting this compound with high recovery rates stem from its physicochemical properties and potential for degradation. Key factors include its moderate polarity, potential for hydrolysis under alkaline conditions, and susceptibility to adsorption onto labware.[1] Optimizing the extraction method by carefully selecting the solvent, adjusting the pH, and choosing an appropriate extraction technique (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) is crucial for maximizing recovery.
Q2: Which extraction techniques are most effective for this compound?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for this compound. SPE often provides cleaner extracts and can offer high, reproducible recoveries, with reported analytical recovery of quazepam and its metabolites (including this compound) ranging from 87% to 96%.[2] Supported Liquid Extraction (SLE) is another efficient alternative to traditional LLE, offering high analyte recoveries without the formation of emulsions.[3] The choice between these methods depends on the sample matrix, available equipment, and desired sample throughput.
Q3: How does pH affect the stability and extraction of this compound?
A3: The pH of the sample and extraction solvents is a critical parameter. This compound can undergo hydrolysis in alkaline solutions, leading to the opening of the benzodiazepine ring and a subsequent loss of the target analyte.[1] Conversely, acidic conditions can also impact the stability of related benzodiazepines, potentially leading to inaccurate recovery estimates.[4] Therefore, careful pH control during sample pre-treatment and extraction is essential to maintain the integrity of this compound.
Q4: What are the ideal solvents for extracting this compound?
A4: The choice of solvent is critical and depends on the extraction method. For Liquid-Liquid Extraction (LLE), water-immiscible organic solvents like dichloromethane, ethyl acetate, or a mixture of dichloromethane and isopropanol are commonly used.[5][6] For Solid-Phase Extraction (SPE), the selection of wash and elution solvents is crucial. Methanol and acetonitrile are frequently used as elution solvents.[2][7] The optimal solvent will effectively solubilize this compound while minimizing the co-extraction of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Extraction Solvent: The solvent may not be effectively partitioning this compound from the sample matrix. | Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). A mixture of solvents, such as dichloromethane/isopropanol, may also improve recovery.[5][6] |
| Suboptimal pH: The pH of the sample may be causing instability or poor extraction efficiency. | pH Adjustment: Carefully adjust the sample pH to a neutral or slightly acidic range before extraction to prevent alkaline hydrolysis.[1] Avoid strongly acidic conditions which can also affect stability.[4] | |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Optimize Elution Solvent: Increase the organic content of the elution solvent or try a different solvent. For example, if using methanol, try acetonitrile or a mixture containing a small amount of a stronger solvent.[7] | |
| Analyte Adsorption: this compound may be adsorbing to glass or plasticware. | Use Silanized Glassware: Pre-silanizing glassware can reduce active sites for adsorption. Using low-adsorption polypropylene tubes can also be beneficial. | |
| Poor Reproducibility | Inconsistent Evaporation Step: Over-drying the extract can lead to loss of the analyte. | Careful Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C).[7] Reconstitute the residue promptly. |
| Variable pH: Fluctuations in sample pH can lead to inconsistent extraction efficiency and stability. | Standardize pH Adjustment: Use a calibrated pH meter and fresh buffers to ensure consistent pH across all samples. | |
| Emulsion Formation (in LLE): Formation of an emulsion between the aqueous and organic layers can lead to analyte loss and poor phase separation. | Centrifugation: Centrifuge the sample to break the emulsion. Supported Liquid Extraction (SLE): Consider using SLE, which avoids the vigorous mixing that can cause emulsions.[3][8] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Compounds: The extraction method is not sufficiently cleaning up the sample. | Optimize SPE Wash Steps: Incorporate wash steps with solvents of intermediate polarity to remove interfering compounds before eluting this compound.[9] Method Modification: Consider switching to a more selective extraction technique like SPE with a mixed-mode sorbent.[5] |
Quantitative Data Summary
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Quazepam and its metabolites (including this compound) | 87 - 96 | [2] |
| Supported Liquid Extraction (SLE) | Whole Blood | Various Benzodiazepines | Good Recoveries (Specific % not stated) | [3] |
| Liquid-Liquid Extraction (LLE) | Urine | Chlordiazepoxide, Alprazolam, Lorazepam | 81.2 - 92.1 | [10] |
| Subzero-Temperature LLE | Serum | Estazolam and Triazolam | ~50 (single extraction), ~100 (multiple extractions) | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Dilute the sample with 1 mL of a suitable buffer (e.g., pH 6-7 buffer) to adjust the pH and reduce viscosity.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., HLB or a mixed-mode cation exchange) sequentially with:
-
1 mL of methanol.
-
1 mL of deionized water.
-
-
Do not allow the sorbent to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A typical wash sequence might be:
-
1 mL of 5% methanol in water.
-
1 mL of a second wash solvent (e.g., a mild organic solvent) may be used for further cleanup.
-
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture like dichloromethane/isopropanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Adjust the sample pH to a neutral range (e.g., pH 7) using a suitable buffer or dilute acid/base.
-
-
Extraction:
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the sample tube.
-
Cap the tube and vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the tube for 5-10 minutes at 3000 rpm to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
References
- 1. Hydrolysis of this compound in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic assay and pharmacokinetics of quazepam and its metabolites following sublingual administration of quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Oxoquazepam in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-Oxoquazepam in biological samples.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during the collection, processing, storage, and analysis of biological samples for the determination of this compound concentrations.
1. Sample Collection and Handling
-
Question: What is the best anticoagulant to use for plasma collection when analyzing for this compound?
-
Answer: While specific studies on this compound are limited, for most benzodiazepine analyses, K2-EDTA or sodium heparin are commonly used and recommended. It is crucial to gently invert the collection tube several times to ensure proper mixing with the anticoagulant and prevent clotting.
-
-
Question: How quickly do I need to process blood samples after collection?
-
Answer: To minimize potential degradation due to enzymatic activity, it is recommended to process blood samples to plasma or serum as soon as possible, ideally within one hour of collection. If immediate processing is not possible, samples should be kept on wet ice or refrigerated at 2-8°C.
-
-
Troubleshooting: I observed hemolysis in my plasma samples. How will this affect my this compound results?
-
Guidance: Hemolysis can release enzymes and other components from red blood cells that may degrade the analyte or interfere with the analytical method. It is recommended to discard hemolyzed samples and collect new ones. To prevent hemolysis, use appropriate gauge needles, avoid vigorous shaking of the collection tubes, and centrifuge samples promptly.
-
2. Sample Storage and Stability
-
Question: What are the optimal storage temperatures for biological samples containing this compound?
-
Question: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
-
Answer: The stability of an analyte through multiple freeze-thaw cycles is compound-dependent. For bioanalytical method validation, it is standard to test for stability over at least three freeze-thaw cycles. While specific data for this compound is unavailable, many benzodiazepines have shown to be stable for up to three cycles. It is best practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before the initial freezing.
-
-
Troubleshooting: My this compound concentrations are lower than expected in samples that have been stored for a long time. What could be the cause?
-
Guidance: This is likely due to degradation. Review your storage conditions. Ensure that the freezer temperature has been consistently maintained and that the samples were protected from light. If samples were stored at -20°C for an extended period, some degradation may have occurred. Refer to the stability data for similar benzodiazepines in the table below. For future studies, consider storing samples at -80°C.
-
3. Analytical Method Issues
-
Question: What are the most common analytical techniques for quantifying this compound in biological samples?
-
Troubleshooting: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
-
Guidance: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common challenge in bioanalysis. To mitigate this, consider the following:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) instead of protein precipitation to achieve a cleaner extract.[4][6]
-
Chromatographic Separation: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the best way to compensate for matrix effects as it will behave similarly to the analyte during extraction and ionization.
-
-
-
Troubleshooting: I am seeing a peak for a potential degradation product in my chromatograms. What could it be?
-
Guidance: this compound is known to undergo hydrolysis in alkaline solutions, leading to a ring-opening reaction.[7] If your sample processing or storage involves high pH conditions, you may be observing the formation of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-α-(2'-fluorophenylbenzylidene)glycine.[7] It is also possible that other degradation pathways exist. Further investigation using techniques like mass spectrometry would be needed to identify the unknown peak.
-
Data on Stability of Benzodiazepines in Biological Samples
Since specific quantitative stability data for this compound is limited, the following table summarizes the stability of other benzodiazepines in whole blood under different storage conditions. This data can be used as a general guide for handling and storing samples for this compound analysis.
| Storage Temperature | Duration | Analyte(s) | Matrix | Observed Degradation | Reference |
| Room Temperature | 1 year | Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | 70-100% loss | [1] |
| 4°C | 1 year | Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | 50-100% loss | [1] |
| -20°C | 1 year | Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | 10-20% loss | [1] |
| -80°C | 1 year | Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | Not significant (except for Midazolam at low conc.) | [1] |
| 4°C | 8 months | 23 Benzodiazepines | Postmortem Blood | Significant degradation for most analytes | [8] |
| -20°C | 8 months | 23 Benzodiazepines | Postmortem Blood | Less degradation than 4°C, but still significant for some analytes | [8] |
| 4°C and -20°C | 8 months | 23 Benzodiazepines | Urine | More stable than blood; only a few analytes showed >20% degradation | [8] |
Experimental Protocols
1. Protocol: Long-Term Stability Assessment of this compound in Plasma
-
Objective: To evaluate the long-term stability of this compound in human plasma at -20°C and -80°C.
-
Materials:
-
Blank human plasma (K2-EDTA)
-
This compound reference standard
-
Calibrated pipettes and appropriate labware
-
-20°C and -80°C freezers
-
Validated LC-MS/MS method for this compound
-
-
Procedure:
-
Prepare two sets of quality control (QC) samples by spiking blank plasma with this compound at low and high concentrations (e.g., 3x LLOQ and 80% of ULOQ).
-
Aliquot the QC samples into appropriately labeled cryovials.
-
Analyze a set of freshly prepared QC samples (time zero).
-
Store the remaining aliquots at -20°C and -80°C.
-
At each time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples from each temperature.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the samples using the validated LC-MS/MS method along with a freshly prepared calibration curve.
-
Calculate the mean concentration of the stored QC samples and compare it to the time zero concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
2. Protocol: Freeze-Thaw Stability Assessment of this compound in Plasma
-
Objective: To evaluate the stability of this compound in human plasma after repeated freeze-thaw cycles.
-
Materials:
-
Blank human plasma (K2-EDTA)
-
This compound reference standard
-
Calibrated pipettes and appropriate labware
-
-20°C or -80°C freezer
-
Validated LC-MS/MS method for this compound
-
-
Procedure:
-
Prepare QC samples at low and high concentrations as described in the long-term stability protocol.
-
Freeze-Thaw Cycle 1: Freeze all QC samples at -20°C or -80°C for at least 12 hours. Thaw them unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Freeze-Thaw Cycles 2 & 3: Repeat the freeze-thaw process two more times for the designated samples.
-
After the final thaw of each cycle, analyze the QC samples along with a set of control QC samples (which have not undergone freeze-thaw cycles) and a freshly prepared calibration curve.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
-
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Metabolic and potential degradation pathway of this compound.
References
- 1. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of quazepam and its metabolites in human blood, urine, and bile by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of quazepam and its metabolites in human urine by gas chromatography-mass spectrometry: application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic assay and pharmacokinetics of quazepam and its metabolites following sublingual administration of quazepam [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of this compound in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of enzymatic hydrolysis for 2-Oxoquazepam glucuronide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic hydrolysis of 2-Oxoquazepam glucuronide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis in the analysis of this compound?
A1: this compound, a metabolite of quazepam, is often conjugated with glucuronic acid in the body to form this compound glucuronide, a more water-soluble compound that is readily excreted in urine.[1] For accurate quantification using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is often necessary to cleave the glucuronide moiety to measure the parent drug, this compound. Enzymatic hydrolysis, using β-glucuronidase, is a common and preferred method to de-conjugate the metabolite back to its parent form for improved detection and sensitivity.[2][3]
Q2: Which type of β-glucuronidase enzyme is best for hydrolyzing this compound glucuronide?
A2: While studies on this compound glucuronide are limited, data from the structurally similar oxazepam glucuronide can provide guidance. Recombinant β-glucuronidases, such as those derived from E. coli, have demonstrated high efficiency and speed, often achieving complete hydrolysis in a shorter time and at lower temperatures compared to enzymes from other sources like limpets or abalone.[2][4] For instance, some recombinant enzymes can achieve maximum hydrolysis of oxazepam glucuronide in as little as 5 minutes at room temperature.[2]
Q3: What are the optimal reaction conditions (pH, temperature, time) for the hydrolysis?
A3: Optimal conditions are enzyme-dependent. However, for benzodiazepine glucuronides like oxazepam glucuronide, a pH range of 6.5 to 7.4 is often effective.[5] Temperature and time are inversely related; higher temperatures generally require shorter incubation times. For example, some recombinant enzymes can achieve over 94% recovery of oxazepam at 55°C in 15 minutes or at room temperature in 5 minutes.[2][6] It is crucial to consult the manufacturer's specifications for the specific enzyme being used.
Q4: Can the hydrolysis process lead to the degradation of this compound?
A4: Yes, prolonged incubation at high temperatures can lead to the degradation of the hydrolyzed analyte.[3][4] For oxazepam, instability has been observed at elevated temperatures, which can result in lower recovery.[4] Therefore, it is important to optimize the incubation time and temperature to ensure complete hydrolysis without causing significant degradation of the target analyte.
Q5: Are there any known interferences or transformations that can occur during hydrolysis?
A5: Yes, a notable transformation observed during the enzymatic hydrolysis of oxazepam is its reduction to nordiazepam.[4] This transformation has been reported to be dependent on the enzyme preparation, temperature, and incubation time.[4] While this has been specifically documented for oxazepam, the structural similarity to this compound suggests that a similar reductive transformation could be possible. It is advisable to monitor for potential transformation products during method development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery / Incomplete Hydrolysis | 1. Suboptimal enzyme activity (pH, temperature).2. Insufficient enzyme concentration or incubation time.3. Presence of inhibitors in the sample matrix (e.g., urine).[7]4. Enzyme substrate specificity.[8] | 1. Optimize pH and temperature according to the enzyme manufacturer's protocol. A pH shift of just 0.5 units can alter enzyme performance significantly.[7]2. Increase the enzyme concentration or extend the incubation time. Perform a time-course experiment to determine the optimal incubation period.3. Dilute the sample or use a sample preparation method like solid-phase extraction (SPE) to remove potential inhibitors.4. Consider testing a different β-glucuronidase enzyme, as some show higher efficiency for specific glucuronides.[9] Recombinant enzymes are often more robust.[9] |
| Analyte Degradation | 1. Prolonged incubation at high temperatures.[3][4]2. Instability of the analyte at the chosen pH. | 1. Reduce the incubation temperature and/or time. Consider using a highly active recombinant enzyme that works efficiently at room temperature.[2]2. Ensure the pH of the hydrolysis buffer is within the stability range of this compound. |
| Formation of Unexpected Peaks (e.g., Transformation Products) | 1. Reductive transformation of the analyte by the enzyme preparation.[4] | 1. Screen for potential transformation products during method validation.2. Test different enzyme sources, as some may have fewer impurities or different activities that cause transformations.[4]3. Minimize incubation time and temperature to reduce the extent of the transformation. |
| High Variability Between Replicates | 1. Inconsistent temperature control during incubation.2. Inaccurate pipetting of sample, buffer, or enzyme.3. Matrix effects from inconsistent sample sources.[7] | 1. Ensure uniform heating of all samples in a calibrated incubator or water bath.2. Use calibrated pipettes and ensure proper mixing of all components.3. Use an internal standard to account for variability. If matrix effects are suspected, further sample cleanup may be necessary. |
Quantitative Data Summary
The following tables summarize hydrolysis conditions for benzodiazepine glucuronides from various studies. This data, primarily for oxazepam glucuronide, can serve as a starting point for optimizing the hydrolysis of the structurally similar this compound glucuronide.
Table 1: Comparison of Hydrolysis Efficiency of Different β-Glucuronidase Enzymes on Oxazepam Glucuronide
| Enzyme Source | Temperature (°C) | Incubation Time (min) | pH | Mean Analyte Recovery (%) | Reference |
| Recombinant (IMCSzyme™) | Room Temp | 5 | 6.8 | ≥94 | [2][6] |
| Recombinant (IMCSzyme™) | 55 | 15 | 6.8 | Complete | [6] |
| Abalone | 65 | 30 | Not Specified | Optimized | [2] |
| E. coli | 60 | 60 | Not Specified | >95 (for Temazepam) | |
| Limpet (Patella vulgata) | 60 | 30 | Not Specified | >95 (for Temazepam) |
Table 2: Effect of Incubation Conditions on Benzodiazepine Glucuronide Hydrolysis
| Analyte | Enzyme | Temperature (°C) | Incubation Time | Result | Reference |
| Oxazepam-O-glucuronide | Fast β-glucuronidase | High | Prolonged | Decreased efficiency due to oxazepam instability | [4] |
| Lorazepam & Oxazepam Glucuronides | Recombinant (B-One®) | Room Temp | 3 | Quantitative Hydrolysis | [6] |
| Temazepam Glucuronide | Recombinant | 58 | 15 | Complete Hydrolysis | [6] |
Experimental Protocols
Protocol 1: Rapid Enzymatic Hydrolysis at Room Temperature using Recombinant β-Glucuronidase
This protocol is adapted from methods shown to be effective for oxazepam glucuronide and is suitable for high-throughput applications.[2][6]
-
Sample Preparation: To 100 µL of urine sample, add an appropriate internal standard.
-
Buffering: Add 300 µL of a suitable hydrolysis buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme Addition: Add 10 µL of a high-activity recombinant β-glucuronidase solution.
-
Incubation: Vortex the mixture and incubate at room temperature (20–25°C) for 5-15 minutes.
-
Termination: Stop the reaction by adding a precipitating agent, such as acetonitrile or trichloroacetic acid.
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Protocol 2: Hydrolysis at Elevated Temperature
This protocol is based on traditional methods and may be necessary for less active enzyme preparations.[10]
-
Sample Preparation: To 0.5 mL of urine sample, add the internal standard.
-
Buffering: Add 100 µL of enzyme buffer (e.g., ammonium acetate, pH 5.0).[11]
-
Enzyme Addition: Add 20 µL of the β-glucuronidase enzyme solution.
-
Incubation: Vortex the mixture and incubate in a water bath or incubator at 55°C for 30 minutes.[10]
-
Termination and Cleanup: After cooling to room temperature, proceed with protein precipitation or solid-phase extraction (SPE) to clean up the sample before analysis.
-
Analysis: Analyze the processed sample by LC-MS/MS.
Visualizations
Caption: A flowchart of the enzymatic hydrolysis process for this compound glucuronide analysis.
Caption: A decision tree for troubleshooting low recovery in hydrolysis experiments.
References
- 1. Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes [scirp.org]
- 2. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 8. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 11. lcms.cz [lcms.cz]
Calibration curve issues in quantitative analysis of 2-Oxoquazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of 2-Oxoquazepam. Our resources are designed to address common issues related to calibration curves and other aspects of the analytical workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the quantitative analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Question: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
Answer: A non-linear calibration curve can stem from several factors throughout the analytical workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve with higher concentration standards to identify the saturation point. If saturation is observed, either dilute the samples to fall within the linear range or adjust the upper limit of quantification (ULOQ).
-
-
Inappropriate Calibration Range: The selected concentration range for your calibration standards may not be appropriate for the analyte's response.
-
Solution: Evaluate a wider range of concentrations to determine the linear dynamic range of the method. Adjust the calibration standards to bracket the expected concentration of your unknown samples.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1]
-
Solution:
-
Improve Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to better separate this compound from matrix interferences.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
-
-
-
Analyte Instability: this compound may be degrading in the sample or on the analytical column.
-
Solution: Investigate the stability of this compound under your sample storage and analytical conditions. Ensure proper storage temperatures and consider the use of stabilizers if necessary.
-
-
Incorrect Internal Standard (IS) Response: If using an internal standard, its response should be consistent across the calibration range.
-
Solution: Verify the concentration and stability of the internal standard. A stable isotope-labeled internal standard for a structurally similar benzodiazepine, such as Oxazepam-d5, is recommended to best mimic the behavior of this compound.
-
2. Question: I am observing a poor coefficient of determination (R²) for my this compound calibration curve. What could be the issue?
Answer: A low R² value (typically <0.99) indicates poor correlation between the concentration and the instrument response. Potential causes include:
-
Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent recoveries and, consequently, a poor correlation.
-
Solution: Ensure consistent and reproducible sample preparation for all calibrators and samples. Automated sample preparation systems can improve precision.
-
-
Pipetting Errors: Inaccurate pipetting when preparing calibration standards will directly impact the linearity of the curve.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare standards in larger volumes to minimize the impact of small volume errors.
-
-
Instrument Variability: Fluctuations in the LC-MS/MS system's performance during the analytical run can affect the response.
-
Solution: Ensure the LC-MS/MS system is properly equilibrated and stable before starting the analysis. Monitor system suitability parameters throughout the run.
-
-
Inappropriate Regression Model: A linear regression model may not be the best fit for your data.
-
Solution: While a linear fit is generally preferred, a quadratic regression model might be more appropriate in some cases, particularly if there is a slight, consistent curvature. However, the reason for the non-linearity should still be investigated.
-
3. Question: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). How can I troubleshoot this?
Answer: Poor peak shape can affect integration and, therefore, the accuracy and precision of your results.
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, or dead volume in the LC system.
-
Solution:
-
Ensure all fittings and connections are secure and there is no extra-column volume.
-
Consider a different LC column with a more inert stationary phase.
-
Adjust the mobile phase pH or organic content.
-
-
-
Peak Fronting:
-
Cause: Column overload or sample solvent being stronger than the mobile phase.
-
Solution:
-
Reduce the amount of analyte injected by diluting the sample.
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
-
-
Split Peaks:
-
Cause: A partially blocked frit on the column or guard column, or a void in the column packing.
-
Solution:
-
Replace the guard column or column frit.
-
If the problem persists, the analytical column may need to be replaced.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and other benzodiazepines in biological matrices. Note that these values can vary depending on the specific instrumentation, method, and matrix used.
Table 1: Typical Calibration Curve Parameters for Benzodiazepine Analysis
| Parameter | Blood | Urine |
| Linearity Range (ng/mL) | 1 - 500 | 5 - 1000[2] |
| Coefficient of Determination (R²) | > 0.99 | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 - 5 | 5 - 10[2][3] |
| Limit of Detection (LOD) (ng/mL) | 0.2 - 2[3] | 0.2 - 5[3] |
Table 2: Accuracy and Precision for Benzodiazepine Quality Control Samples
| QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | ± 15% | < 15% |
| Medium QC | ± 15% | < 15% |
| High QC | ± 15% | < 15% |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of this compound in human plasma is provided below. This should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of plasma, add an appropriate amount of a suitable internal standard (e.g., Oxazepam-d5).
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally appropriate.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and the internal standard. Specific precursor and product ions should be optimized for your instrument.
Visualizations
Metabolic Pathway of Quazepam
Caption: Metabolic conversion of Quazepam to this compound.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting steps for a non-linear calibration curve.
References
Validation & Comparative
Limited Cross-Reactivity Data Available for 2-Oxoquazepam in Benzodiazepine Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of metabolites in drug screening immunoassays is critical for accurate interpretation of results. This guide provides a comparative overview of benzodiazepine immunoassays, with a specific focus on the available data for 2-Oxoquazepam, a major active metabolite of the hypnotic drug quazepam.
While extensive cross-reactivity data is available for many common benzodiazepines, a comprehensive search of scientific literature and manufacturer's package inserts reveals a significant lack of specific quantitative data for this compound in widely used commercial benzodiazepine immunoassays. This absence of data presents a challenge for clinical and forensic toxicology, as the detection of this compound is crucial for identifying quazepam use.
Comparison of Benzodiazepine Immunoassay Performance
Benzodiazepine immunoassays are a primary screening tool for detecting the presence of this class of drugs in biological samples, typically urine. These assays utilize antibodies that bind to specific structural features of benzodiazepine molecules. The degree to which an assay's antibodies bind to compounds other than the target analyte is known as cross-reactivity. High cross-reactivity can lead to false-positive results, while low cross-reactivity to a specific metabolite may result in false negatives.
Commonly used benzodiazepine immunoassays include:
-
Enzyme Multiplied Immunoassay Technique (EMIT®)
-
Cloned Enzyme Donor Immunoassay (CEDIA®)
-
Fluorescence Polarization Immunoassay (FPIA)
-
Kinetic Interaction of Microparticles in Solution (KIMS®)
The following table summarizes representative cross-reactivity data for various benzodiazepines in different immunoassays. It is important to note that specific data for this compound was not found in the reviewed manufacturer's literature. The data presented is for illustrative purposes to demonstrate how such information is typically provided and to highlight the variability in cross-reactivity among different benzodiazepines and assay platforms.
Table 1: Representative Cross-Reactivity of Various Benzodiazepines in Commercial Immunoassays
| Compound | EMIT® II Plus (Cutoff: 200 ng/mL Lormetazepam) | CEDIA® (Cutoff: 200 ng/mL Nitrazepam) | KIMS® (Cutoff: 200 ng/mL Nordiazepam) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alprazolam | 110% | 138% | 100% |
| Clonazepam | 45% | 188% | 100% |
| Diazepam | 100% | 110% | 100% |
| Lorazepam | 50% | 208% | 62% |
| Nordiazepam | 100% | 150% | 100% |
| Oxazepam | 100% | 275% | 100% |
| Temazepam | 100% | 175% | 100% |
Note: Cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a signal equivalent to the cutoff concentration of the assay calibrator, divided by the cutoff concentration, and multiplied by 100. Data is compiled from various manufacturer's package inserts and may vary depending on the specific kit and lot.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive immunoassay.
Protocol: Determination of Cross-Reactivity in a Homogeneous Enzyme Immunoassay
1. Materials:
- Benzodiazepine immunoassay kit (e.g., EMIT, CEDIA) including antibody/substrate reagent and enzyme-conjugate reagent.
- Calibrators and controls provided with the assay kit.
- Drug-free human urine.
- Certified reference standard of this compound and other benzodiazepines to be tested.
- Automated clinical chemistry analyzer.
2. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
- Prepare serial dilutions of the this compound stock solution in drug-free human urine to achieve a range of concentrations. The concentration range should encompass the assay's cutoff and extend to concentrations that are clinically and forensically relevant.
- Prepare similar dilutions for other benzodiazepines to be tested as comparators.
3. Assay Procedure:
- Perform a calibration of the benzodiazepine immunoassay on the automated analyzer according to the manufacturer's instructions.
- Run the prepared urine samples containing varying concentrations of this compound and other benzodiazepines.
- Each sample should be analyzed in replicate (typically n=3 or 5) to ensure precision.
4. Data Analysis:
- For each concentration of the test compound, record the instrument response (e.g., absorbance change per minute).
- Determine the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator.
- Calculate the percent cross-reactivity using the following formula:
Visualizing Experimental and Logical Relationships
To aid in the understanding of the processes involved, the following diagrams illustrate the metabolic pathway of quazepam and the general workflow of a competitive immunoassay.
A Comparative Analysis of 2-Oxoquazepam and N-desalkyl-2-oxoquazepam Potency at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of two active metabolites of the benzodiazepine quazepam: 2-Oxoquazepam and N-desalkyl-2-oxoquazepam. The information presented herein is compiled from experimental data to facilitate further research and drug development in the field of GABA-A receptor modulation.
Introduction
This compound and N-desalkyl-2-oxoquazepam are significant pharmacologically active metabolites of the hypnotic agent quazepam.[1] Both compounds exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Understanding the comparative potency and receptor subtype selectivity of these metabolites is crucial for elucidating the overall pharmacological profile of quazepam and for the development of novel therapeutic agents with improved specificity.
Data Presentation
The following table summarizes the available quantitative data on the binding affinity of this compound and N-desalkyl-2-oxoquazepam for GABA-A receptors. It is important to note that direct comparative studies providing binding affinities (Ki values) for both compounds across a range of GABA-A receptor subtypes are limited in the public domain.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| This compound | BZ-1 (Type I) | High Affinity (Specific values not consistently reported) | [2][3] |
| BZ-2 (Type II) | Lower Affinity than BZ-1 | [2] | |
| N-desalkyl-2-oxoquazepam | Benzodiazepine Receptors (General) | Binds Unselectively (Specific Ki values not readily available) |
Note: The BZ-1 (or Type I) benzodiazepine binding site is primarily associated with GABA-A receptors containing the α1 subunit, while BZ-2 (or Type II) sites are found on receptors containing α2, α3, and α5 subunits.[4]
Comparative Analysis of Potency and Selectivity
The available data indicates a significant difference in the receptor subtype selectivity between this compound and N-desalkyl-2-oxoquazepam.
This compound has been consistently shown to exhibit a preferential binding affinity for the BZ-1 (Type I) GABA-A receptor subtype .[2][3] This selectivity for α1-containing GABA-A receptors is thought to contribute significantly to the sedative and hypnotic effects of quazepam.[4] The higher potency at BZ-1 receptors suggests that this compound plays a key role in the sleep-inducing properties of its parent compound.
The longer elimination half-life of N-desalkyl-2-oxoquazepam compared to this compound suggests that it may contribute to a more sustained, albeit less selective, modulatory effect on GABA-A receptors.
Experimental Protocols
The determination of binding affinities for this compound and N-desalkyl-2-oxoquazepam at GABA-A receptors is typically performed using a Radioligand Binding Assay . The following is a detailed methodology for such an experiment.
Radioligand Binding Assay for GABA-A Receptor Affinity
1. Materials and Reagents:
-
Receptor Source: Synaptosomal membrane preparations from specific brain regions (e.g., cerebellum for BZ-1, cerebral cortex for mixed BZ-1/BZ-2) of rodents or cell lines stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
Radioligand: A tritiated benzodiazepine antagonist with high affinity, such as [³H]-Flumazenil or [³H]-Ro 15-1788.
-
Test Compounds: this compound and N-desalkyl-2-oxoquazepam of high purity, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: A well-characterized non-selective benzodiazepine (e.g., Diazepam) for determining non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4 at 4°C).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.
-
Equipment: Homogenizer, refrigerated centrifuge, incubation bath, cell harvester with glass fiber filters, and a liquid scintillation counter.
2. Membrane Preparation:
-
Dissect the desired brain region on ice and homogenize in 10-20 volumes of cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
3. Binding Assay Protocol:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of membrane protein (typically 50-200 µg).
-
Add increasing concentrations of the test compounds (this compound or N-desalkyl-2-oxoquazepam) or the reference compound.
-
To determine non-specific binding, add a high concentration (e.g., 1-10 µM) of the non-labeled reference compound to a separate set of tubes.
-
Add a constant concentration of the radioligand (typically at or below its Kd value) to all tubes.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor activation and allosteric modulation by benzodiazepine metabolites.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
References
- 1. What is the mechanism of Quazepam? [synapse.patsnap.com]
- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quazepam. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypnotic Effects of 2-Oxoquazepam and Triazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypnotic properties of 2-Oxoquazepam, the primary active metabolite of quazepam, and triazolam. The information presented is based on available experimental data to assist in understanding their differential pharmacological profiles.
Executive Summary
This compound and triazolam are both benzodiazepine receptor agonists used for the treatment of insomnia. However, they exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical effects. This compound, a metabolite of the long-acting hypnotic quazepam, is characterized by its preferential binding to the BZ1 (ω1) receptor subtype and a longer half-life. In contrast, triazolam is a short-acting, non-selective benzodiazepine. These differences translate into varied hypnotic efficacy, side effect profiles, and potential for rebound insomnia upon discontinuation. Clinical studies suggest that while both are effective in inducing sleep, this compound (via its parent drug quazepam) may offer better sleep maintenance and a significantly lower risk of rebound insomnia compared to triazolam.
Comparative Efficacy and Safety Profile
Clinical trial data consistently demonstrates differences in the hypnotic efficacy and safety of quazepam (and by extension, its active metabolite this compound) and triazolam.
Hypnotic Effects
Studies have shown that both drugs are effective in reducing sleep latency. However, quazepam has been found to be superior in maintaining sleep, with patients experiencing significantly fewer nighttime awakenings compared to those treated with triazolam.[1][2] Furthermore, the hypnotic efficacy of quazepam is maintained with intermediate-term use, whereas tolerance to the sleep maintenance effects of triazolam can develop rapidly.[3]
Rebound Effects and Withdrawal
A significant differentiating factor is the incidence of rebound insomnia upon withdrawal. Due to its short half-life, triazolam is frequently associated with a marked increase in sleep difficulties, including longer awakenings, on the nights following discontinuation.[1][3][4] In contrast, quazepam, with its longer half-life and active metabolites, demonstrates a carryover effectiveness that mitigates rebound insomnia.[3][4] Studies have reported a lower incidence of withdrawal symptoms in patients treated with quazepam.[1]
Table 1: Summary of Comparative Hypnotic Effects
| Parameter | This compound (from Quazepam studies) | Triazolam |
| Sleep Induction | Effective[1] | Effective[1] |
| Sleep Maintenance | Significantly fewer night awakenings[1][2] | Less effective with intermediate-term use[3] |
| Rebound Insomnia | Minimal to no rebound effects observed[1][4] | Significant rebound insomnia reported[1][3][4] |
| Tolerance | Efficacy maintained with continued use[3] | Rapid development of tolerance to sleep maintenance effects[3] |
Pharmacological Profile
The distinct clinical effects of this compound and triazolam are rooted in their differing interactions with the GABA-A receptor and their pharmacokinetic profiles.
Table 2: Pharmacological and Pharmacokinetic Properties
| Parameter | This compound | Triazolam |
| Receptor Selectivity | Preferential affinity for BZ1 (ω1) subtype | Non-selective |
| Half-life | Long (active metabolite of quazepam) | Short (2-3 hours)[4] |
| Primary Indication | Insomnia (via Quazepam) | Short-term treatment of insomnia |
Experimental Protocols
The findings presented are based on double-blind, randomized controlled clinical trials. The following provides a generalized overview of the methodologies employed in these studies.
Study Design
Most comparative studies utilized a parallel-group or crossover design. A typical study involved a placebo run-in period of 4-7 nights, followed by a treatment period ranging from 22 nights to 8 weeks, and a subsequent placebo withdrawal period to assess rebound effects.[1][4]
-
Participants: Studies typically enrolled adult patients with a diagnosis of chronic insomnia.
-
Dosages: Common dosages used in comparative trials were 15 mg or 30 mg of quazepam and 0.25 mg or 0.5 mg of triazolam.[1][3][4]
-
Primary Endpoints: Sleep quality and efficacy were assessed using a combination of objective polysomnography (PSG) and subjective patient-reported outcomes via sleep questionnaires. Key parameters included sleep onset latency, total sleep time, number and duration of awakenings, and overall sleep quality.
Polysomnography (PSG)
Objective sleep parameters were recorded using standard polysomnography techniques, which typically include:
-
Electroencephalography (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculography (EOG): To record eye movements, particularly during REM sleep.
-
Electromyography (EMG): To measure muscle tone.
Sleep records were scored by trained technicians who were blinded to the treatment conditions.
Signaling Pathway and Mechanism of Action
Both this compound and triazolam exert their hypnotic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as a hypnotic effect.
Caption: Generalized workflow for a comparative hypnotic clinical trial.
Conclusion
The available evidence suggests that while both this compound (via quazepam) and triazolam are effective hypnotics, they present different clinical profiles. This compound's selectivity for the BZ1 receptor and its long half-life contribute to its efficacy in maintaining sleep and a favorable profile regarding rebound insomnia. Triazolam, a short-acting and non-selective agonist, is effective for sleep onset but may be less suitable for patients with sleep maintenance insomnia, and its use is associated with a higher risk of rebound effects upon discontinuation. These distinctions are critical for consideration in drug development and for guiding clinical research in the field of hypnotics.
References
- 1. [Controlled clinical study on the effect of quazepam versus triazolam in patients with sleep disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of short and long half-life benzodiazepine hypnotics: triazolam and quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative 25-night sleep laboratory study on the effects of quazepam and triazolam on chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Oxoquazepam and Oxazepam Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two benzodiazepines: 2-Oxoquazepam, an active metabolite of quazepam, and Oxazepam, a widely prescribed anxiolytic. The focus is on their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary target for this class of drugs.
Introduction
Benzodiazepines exert their therapeutic effects, including anxiolysis, sedation, and muscle relaxation, by positively modulating the function of GABA-A receptors. These receptors are ligand-gated ion channels composed of five subunits, and the specific subunit composition determines the pharmacological properties of the receptor. The binding site for benzodiazepines is located at the interface of the α and γ subunits. Differential affinity for GABA-A receptors containing different α subunits (α1, α2, α3, and α5) is thought to underlie the varying clinical profiles of different benzodiazepines. Sedative effects are primarily associated with α1-containing receptors, while anxiolytic and muscle-relaxant effects are linked to α2 and α3 subunits. The α5 subunit is implicated in cognition and memory.
This guide summarizes the available quantitative data on the receptor binding affinities of this compound and Oxazepam, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Receptor Binding Data
| Compound | GABA-A Receptor Subtype (containing α subunit) | Binding Affinity (Ki in nM) | Reference |
| This compound | α1 (BZ1) | Higher affinity (selective) | [1][2] |
| α2, α3, α5 | Lower affinity | [1] | |
| Oxazepam | α1, α2, α3, α5 | Data not available in comparative studies |
Note: The table highlights the known selectivity of this compound for the α1 subtype. Specific Ki values for a direct comparison are not available from the same study.
Experimental Protocols
The receptor binding affinities of benzodiazepines are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Oxazepam) for specific GABA-A receptor subtypes.
Materials:
-
Radioligand: A tritiated benzodiazepine with high affinity for the receptor of interest, such as [³H]-Flunitrazepam or [³H]-2-Oxoquazepam for BZ1-selective studies.[2][3]
-
Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex or cerebellum) or from cell lines transfected to express specific GABA-A receptor subtypes (e.g., HEK-293 cells expressing α1β2γ2, α2β2γ2, etc.).[1]
-
Test Compounds: this compound and Oxazepam of high purity.
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam) to saturate all specific binding sites.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. For transfected cells, cell pellets are lysed, and the membrane fraction is isolated through centrifugation. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to a series of reaction tubes.
-
A separate set of tubes containing the radioligand and a high concentration of a non-labeled benzodiazepine is used to determine non-specific binding.
-
The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the receptor affinity of a test compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The available evidence indicates a key difference in the receptor binding profiles of this compound and Oxazepam. This compound demonstrates a preferential affinity for the BZ1 (α1-containing) subtype of the GABA-A receptor, suggesting it may have a more selective pharmacological profile, potentially with more pronounced sedative effects. In contrast, Oxazepam is considered a non-selective benzodiazepine. A definitive quantitative comparison of their binding affinities across all relevant GABA-A receptor subtypes awaits further investigation in a single, comprehensive study. The experimental protocols and workflows described provide a foundation for conducting such comparative studies.
References
- 1. Type I and type II GABAA-benzodiazepine receptors produced in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: An Inter-Laboratory Comparison of Analytical Methods for 2-Oxoquazepam
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic and toxicological studies. This guide provides a comparative overview of analytical methods for 2-Oxoquazepam, a major active metabolite of the hypnotic agent quazepam.[1] Drawing upon data from various validated methods, we present a framework for inter-laboratory validation, ensuring consistency and reliability of analytical results across different research settings.
The determination of this compound and other benzodiazepines is routinely performed in clinical and forensic toxicology.[2] While a specific, large-scale inter-laboratory validation study for this compound was not found in the public domain, the principles of such a validation are well-established and have been applied to broader benzodiazepine panels that include this analyte. This guide synthesizes data from several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the current gold standard for this type of analysis, offering high sensitivity and specificity.[3]
Comparative Analysis of LC-MS/MS Methods
The performance of an analytical method is defined by several key parameters. Below is a summary of typical performance characteristics for the quantification of benzodiazepines, including this compound, using LC-MS/MS, as reported in various studies. This data provides a benchmark for what laboratories can expect to achieve.
| Performance Characteristic | Method A (Representative) | Method B (Representative) | Method C (Representative) |
| Linearity Range | 0.1 - 20 ng/mL | 1 - 200 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Precision (CV%) | < 15% | < 20% | < 15% |
| Accuracy (% Bias) | ± 15% | Not explicitly stated | ± 20% |
| Extraction Recovery | Not explicitly stated | 25.1 - 103.8% | 73 - 108% |
| Matrix | Illicit Drug Samples | Blood, Urine, Hair | Whole Blood |
This table summarizes data from multiple sources to provide a representative comparison.[2][4][5]
Experimental Protocols: A Glimpse into the Laboratory
The following protocols outline the typical steps involved in the analysis of this compound by LC-MS/MS. These are generalized procedures based on common practices in the field.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.[3]
-
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the stationary phase.[3]
-
Loading: The pre-treated biological sample (e.g., hydrolyzed urine, blood plasma) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a specific solution to remove interfering substances.
-
Elution: The analyte of interest, this compound, is eluted from the cartridge using an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used for the separation of benzodiazepines. The mobile phase typically consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile), run in a gradient mode.[6]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.[6][7]
Visualizing the Validation Workflow
An inter-laboratory validation study, also known as a collaborative trial, is essential to establish the reproducibility and robustness of an analytical method.[8] The following diagrams illustrate the logical workflow of such a study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
A Comparative Pharmacokinetic Profile of Quazepam and its Active Metabolite, 2-Oxoquazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the benzodiazepine hypnotic, Quazepam, and its principal active metabolite, 2-Oxoquazepam. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
Quazepam is a long-acting benzodiazepine used for the treatment of insomnia. Following oral administration, it is rapidly absorbed and extensively metabolized in the liver to form two major active metabolites: this compound and N-desalkyl-2-oxoquazepam. Both the parent drug and this compound exhibit hypnotic activity and show a high affinity for type I GABA-A receptors. The long elimination half-lives of Quazepam and its active metabolites contribute to its sustained therapeutic effects and a lower likelihood of rebound insomnia upon discontinuation compared to shorter-acting hypnotics.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Quazepam and this compound based on studies in healthy adult volunteers.
| Pharmacokinetic Parameter | Quazepam | This compound |
| Absorption | ||
| Time to Peak Concentration (Tmax) | ~1.5 - 2 hours[1][2] | Appears rapidly in plasma following Quazepam administration[3] |
| Peak Plasma Concentration (Cmax) | ~20 ng/mL (after a 15 mg dose)[4] | ~13.5 - 18 ng/mL (following a 15 mg dose of Quazepam)[5] |
| Bioavailability | 29-35%[1][6][7] | Not administered directly in most studies |
| Distribution | ||
| Protein Binding | >95%[4][8] | >95%[4] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9, CYP2C19[8][9] | Further metabolized via N-dealkylation and hydroxylation[5] |
| Major Active Metabolites | This compound, N-desalkyl-2-oxoquazepam[1][4] | N-desalkyl-2-oxoquazepam, 3-hydroxy-2-oxoquazepam[5][9] |
| Elimination | ||
| Elimination Half-life (t½) | 25 - 41 hours[1][10] | 28 - 43 hours[1][3] |
| Excretion | Primarily as metabolites in urine (31%) and feces (23%)[4][5] | Excreted as glucuronide conjugates[5] |
Metabolic Pathway of Quazepam
Quazepam undergoes extensive hepatic metabolism. The initial and primary metabolic step involves the conversion of Quazepam to this compound. This is followed by further metabolism to other active and inactive compounds.
References
- 1. Quazepam - Wikipedia [en.wikipedia.org]
- 2. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose quazepam kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Quazepam: Uses, Side Effects & Dosage | Healio [healio.com]
- 6. Quazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Quazapam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Quazepam (Professional Patient Advice) - Drugs.com [drugs.com]
- 9. Quazepam | C17H11ClF4N2S | CID 4999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quazepam. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxoquazepam's Selectivity for Benzodiazepine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of 2-Oxoquazepam for Type I versus Type II benzodiazepine receptors. This compound, a metabolite of the hypnotic agent quazepam, has demonstrated a notable preference for the Type I (BZ1) receptor subtype, which is characterized by the presence of the α1 subunit within the GABA-A receptor complex. This selectivity distinguishes it from many non-selective benzodiazepines and suggests a more targeted pharmacological profile.
Comparative Binding Affinity
While precise, directly comparable Ki values for this compound across all individual α-subunit-containing receptors (α1, α2, α3, α5) are not consistently available in the literature, extensive research confirms its selectivity for the Type I (α1-containing) receptor. Competition binding experiments have shown that this compound, along with its parent compound quazepam, can distinguish between two populations of benzodiazepine binding sites in the rat cortex, exhibiting a greater than 20-fold difference in affinity[1]. The higher affinity binding site corresponds to the Type I (BZ1) receptor.
The cerebellum is a region known to be highly enriched with Type I benzodiazepine receptors, while the cerebral cortex and hippocampus contain a mix of both Type I and Type II subtypes[2][3]. Studies utilizing radiolabeled this compound, [3H]2-oxo-quazepam, have confirmed its utility in selectively labeling and studying the BZ1 receptor population[1][4].
Table 1: Selectivity Profile of this compound for Benzodiazepine Receptor Subtypes
| Ligand | Receptor Subtype | Predominant α Subunit | Binding Affinity | Reference |
| This compound | Type I (BZ1) | α1 | High | [1][2] |
| Type II (BZ2) | α2, α3, α5 | Low (>20-fold lower than Type I) | [1] |
GABAA Receptor Signaling Pathway
Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABA's effect leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect on the nervous system.
References
- 1. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Use of the selective benzodiazepine-1 (BZ-1) ligand [3H]2-oxo-quazepam (SCH 15-725) to localize BZ-1 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Oxoquazepam and Other Long-Acting Benzodiazepines for Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-Oxoquazepam, a principal active metabolite of the long-acting benzodiazepine Quazepam, with other established long-acting benzodiazepines such as Diazepam, Chlordiazepoxide, and Clonazepam. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Introduction to this compound
This compound is a significant, pharmacologically active metabolite of Quazepam, a benzodiazepine hypnotic.[1][2] It is characterized by a long elimination half-life, contributing to the sustained therapeutic effects of its parent drug.[2][3] A key feature of this compound is its preferential binding affinity for the BZ1 (or ω1) subtype of the GABA-A receptor, which is primarily associated with sedative and hypnotic effects.[4][5] This selectivity may underlie the distinct clinical profile of Quazepam and, by extension, this compound.
Efficacy Comparison
Direct comparative clinical trials focusing solely on this compound versus other long-acting benzodiazepines are limited. Therefore, this comparison draws upon data from studies of its parent drug, Quazepam, and established data for other long-acting benzodiazepines.
Hypnotic Efficacy
Long-acting benzodiazepines are frequently utilized for the management of insomnia. Their efficacy is typically evaluated based on parameters such as sleep onset latency, total sleep time, and frequency of awakenings.
| Parameter | This compound (from Quazepam studies) | Diazepam | Chlordiazepoxide | Clonazepam |
| Sleep Onset Latency | Significant reduction.[2][6] | Effective in reducing sleep latency.[7] | Effective in reducing sleep latency.[8] | Effective, particularly in patients with anxiety.[9] |
| Total Sleep Time | Significant increase.[2][6] | Increases total sleep time.[7] | Increases total sleep time.[8] | Can improve sleep duration, often as a secondary benefit to anxiolysis. |
| Wakefulness After Sleep Onset | Reduced.[6] | Reduces nocturnal awakenings.[7] | Reduces nocturnal awakenings.[8] | May reduce nocturnal awakenings associated with anxiety. |
| Rebound Insomnia on Withdrawal | Not observed; carryover effectiveness reported.[2][10] | Can occur, particularly with abrupt discontinuation.[7] | Less likely than with shorter-acting agents, but possible.[8] | Withdrawal can lead to sleep disturbances. |
| Development of Tolerance | Efficacy maintained with continued use.[2][10] | Tolerance to hypnotic effects can develop with long-term use. | Tolerance can develop. | Primarily used for anxiety and seizures; tolerance to hypnotic effects can occur. |
Anxiolytic Efficacy
While this compound's effects are primarily hypnotic due to its BZ1 selectivity, all benzodiazepines possess anxiolytic properties to varying degrees.
| Parameter | This compound (from Quazepam studies) | Diazepam | Chlordiazepoxide | Clonazepam |
| Primary Anxiolytic Effect | Secondary to its sedative properties. | Potent anxiolytic effects.[7][11] | Effective for generalized anxiety.[8] | Potent anxiolytic, particularly in panic disorder.[9] |
| Onset of Action | Slower onset as part of Quazepam's overall profile. | Rapid onset of action.[7] | Slower onset of anxiolytic effect, related to its active metabolites. | Intermediate to rapid onset. |
| Daytime Anxiety | Low potential for daytime rebound anxiety.[12] | Effective in managing daytime anxiety.[11] | Used for management of anxiety.[8] | Effective for managing panic attacks and generalized anxiety.[9] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents are crucial to understanding their duration of action and potential for accumulation.
| Parameter | This compound | Diazepam | Chlordiazepoxide | Clonazepam |
| Half-life (t½) | ~43 hours[3] | 36 to 200 hours (including active metabolites)[8] | 36 to 200 hours (including active metabolites)[8] | 20 to 60 hours[8] |
| Active Metabolites | N-desalkyl-2-oxoquazepam (longer half-life)[3] | Nordiazepam, Temazepam, Oxazepam | Desmethylchlordiazepoxide, Demoxepam | None with significant clinical activity |
| Time to Steady State | Reached by the 7th dose (as a metabolite of Quazepam)[3] | Varies depending on the individual and duration of use. | Can take several days to weeks. | Reached within 4-10 days. |
Experimental Protocols
Sleep Laboratory Study for Hypnotic Efficacy
A representative experimental design to assess hypnotic efficacy, as adapted from studies on Quazepam, would involve the following:
-
Participant Selection: Healthy volunteers or patients diagnosed with chronic insomnia.
-
Study Design: A double-blind, placebo-controlled, crossover or parallel-group design.
-
Procedure:
-
Acclimation Period: Participants spend one or more nights in the sleep laboratory to adapt to the environment.
-
Baseline: Several nights of placebo administration to establish baseline sleep parameters.
-
Treatment Period: Administration of the test drug (e.g., Quazepam) or a comparator (e.g., Diazepam) for a specified duration (e.g., 7-14 nights).
-
Withdrawal Period: A placebo period following treatment to assess for rebound effects.
-
-
Data Collection: Polysomnography (PSG) is used to objectively measure sleep stages, sleep latency, total sleep time, and number of awakenings. Subjective sleep quality is also assessed using questionnaires.
Caption: Experimental workflow for a clinical sleep study.
GABA-A Receptor Binding Assay
To determine the binding affinity of this compound and other benzodiazepines for different GABA-A receptor subtypes, a competitive radioligand binding assay can be performed.
-
Preparation of Membranes: Synaptic membranes are prepared from specific brain regions (e.g., cortex, cerebellum) of animal models (e.g., rats).
-
Radioligand: A radiolabeled benzodiazepine with high affinity, such as [³H]-Flunitrazepam, is used.
-
Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound, Diazepam).
-
Detection: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Signaling Pathway
All benzodiazepines, including this compound, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel.
Caption: Benzodiazepine mechanism of action at the GABA-A receptor.
Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[11] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[11] The resulting influx of chloride ions leads to hyperpolarization of the neuron, producing an inhibitory effect and resulting in the sedative, anxiolytic, and other properties of these drugs.[11] The preferential binding of this compound to the BZ1 (α1 subunit-containing) GABA-A receptors is thought to mediate its potent hypnotic effects with a reduced side effect profile compared to non-selective benzodiazepines.[4][5]
Conclusion
This compound, as the primary active metabolite of Quazepam, demonstrates effective and sustained hypnotic efficacy with a low incidence of rebound insomnia, likely attributable to its long half-life and preferential affinity for BZ1 GABA-A receptors. While direct comparative efficacy data against other long-acting benzodiazepines like Diazepam, Chlordiazepoxide, and Clonazepam are scarce, the available evidence from studies on its parent compound suggests a favorable profile for the treatment of insomnia. Diazepam and Clonazepam remain potent anxiolytics with hypnotic properties, while Chlordiazepoxide also serves as an effective long-acting anxiolytic and hypnotic. The choice of agent in a clinical or research setting will depend on the desired therapeutic effect (hypnotic vs. anxiolytic), onset of action, and the side effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 5. The Residual Medium and Long-term Cognitive Effects of Benzodiazepine Use: An Updated Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and Neurophysiological Signatures of Benzodiazepine-Related Driving Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized clinical trial of supervised tapering and cognitive behavior therapy to facilitate benzodiazepine discontinuation in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective affinity of the benzodiazepines quazepam and 2-oxo-quazepam for BZ1 binding site and demonstration of 3H-2-oxo-quazepam as a BZ1 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of Clonazepam in Patients with Anxiety Disorder Taking Newer Antidepressants: A Multicenter Naturalistic Study [cpn.or.kr]
- 10. GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. cmaj.ca [cmaj.ca]
Safety Operating Guide
Navigating the Disposal of 2-Oxoquazepam: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Oxoquazepam, a benzodiazepine derivative and an active metabolite of Quazepam, is a critical component of laboratory safety and regulatory compliance.[1] Due to its classification as a potential controlled substance, stringent regulations govern its handling and disposal to prevent environmental contamination and illicit diversion.[2][3] This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with federal guidelines.
Regulatory Framework: DEA and EPA Oversight
The disposal of this compound is primarily governed by two federal agencies:
-
Drug Enforcement Administration (DEA): The DEA regulates the entire lifecycle of controlled substances, including their disposal, to prevent abuse and diversion.[4] A core DEA requirement is that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[2]
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous chemical waste to protect the environment.[5][6] A key EPA rule is the prohibition of "sewering" (disposing of hazardous waste pharmaceuticals down a drain or toilet).[2]
It is imperative that all disposal activities are meticulously documented and comply with the regulations of both agencies, as well as institutional and state-level policies.
Disposal Workflow: A Decision-Making Guide
The appropriate disposal path for this compound depends on its form and use. The following workflow illustrates the critical decision points for segregating and managing different waste streams.
Caption: Decision workflow for compliant disposal of this compound waste.
Step-by-Step Disposal Protocols
Based on the waste stream identified, follow the appropriate detailed procedure below.
Protocol 1: Unused, Expired, or Unwanted this compound
This protocol applies to bulk or recoverable quantities of the substance in its original or pure form. The primary and most compliant method is using a DEA-registered reverse distributor.[7][8]
Methodology: Disposal via Reverse Distributor
-
Isolate and Inventory: Promptly remove any expired, damaged, or unwanted containers of this compound from the active inventory to prevent accidental use.[7] Clearly label them as "EXPIRED - PENDING DISPOSAL".[2]
-
Maintain Records: Keep meticulous records of these substances in your controlled substance logs until they are officially transferred.[2]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They often coordinate scheduled pickups with a contracted DEA-licensed reverse distributor.[7][8] Note that EHS is typically prohibited by law from taking direct possession of DEA-regulated substances.[4]
-
Complete DEA Form 41: Prior to disposal, the DEA registrant must complete a "Registrants Inventory of Drugs Surrendered" (DEA Form 41).[9][10] This form documents the substances to be destroyed.
-
Transfer and Document: During the scheduled pickup, you will transfer the materials to the reverse distributor. If this compound is classified as a Schedule I or II substance, the transfer must be documented on a DEA Form 222.[4][9] You will receive and sign a chain of custody form.
-
Retain Records: Keep copies of the completed DEA Form 41 and all shipping/transfer records for a minimum of two years as proof of proper disposal.[9][10]
Caption: The process for disposing of bulk controlled substances.
Protocol 2: Residual and Contaminated Waste
This protocol applies to non-recoverable residual amounts in empty containers or recoverable amounts from spillage or unused syringe volume, as well as contaminated personal protective equipment (PPE) and labware.
Methodology: On-Site Management
-
Non-Recoverable Waste: For residual amounts that cannot be drawn out of a vial or syringe, the empty container may be discarded in a biohazard sharps container.[8] The container balance should be zeroed out on the usage log upon disposal.
-
Recoverable Waste (Spills or Unused Syringe Volume):
-
Witnessing: On-site destruction of recoverable controlled substances requires at least two authorized personnel, one of whom must be the DEA registrant or an authorized agent.[8]
-
Destruction: The waste should be rendered non-retrievable. This can be achieved by using a commercial chemical digestion product (e.g., Rx Destroyer™), which denatures the compound.[8] The contents are wasted into the bottle, which is then shaken to activate the ingredients and later discarded as hazardous waste once solidified.[8]
-
Documentation: The waste event, including the amount and the witness's initials, must be recorded on the corresponding usage log and a DEA Form 41.[8]
-
-
Contaminated Materials: Items such as gloves, absorbent pads from spill cleanup, or other contaminated lab supplies that do not contain free liquids should be collected in a designated hazardous waste container for incineration.[2][11] Label the container clearly with its contents.[12]
Important: Never dispose of this compound, even residual amounts, down the sink or in the regular trash.[2][13]
Protocol 3: Waste from Experimental Use
Once this compound has been used in a research protocol (e.g., administered to a test animal), the resulting waste is typically no longer subject to DEA regulations for disposal. However, it must be evaluated against EPA criteria for hazardous waste.[2]
Methodology: EHS-Managed Disposal
-
Waste Assessment: Contact your institution's EHS department to determine the proper classification and disposal procedure for waste generated from experiments.[14]
-
Segregation: This waste, which may include animal carcasses, bedding, or biological samples, should be segregated and managed through your institution's chemical or biohazardous waste program.
-
Disposal: Follow the specific institutional procedures for collecting, labeling, and requesting pickup of the designated waste stream (e.g., biohazardous waste for incineration).
Summary of Regulatory and Procedural Data
The following table summarizes key quantitative and procedural requirements for the disposal of controlled substances like this compound in a research setting.
| Requirement | Specification | Governing Body / Authority | Citation |
| Record Retention Period | Minimum of 2 years from the date of disposal/transfer. | DEA | [4][9][10] |
| Primary Disposal Form | DEA Form 41: "Registrants Inventory of Drugs Surrendered" | DEA | [8][9][10] |
| Schedule I/II Transfer Form | DEA Form 222 (for transfer to a reverse distributor) | DEA | [4][9] |
| Disposal Standard | Must be rendered "non-retrievable". | DEA | [2] |
| Prohibited Disposal Method | "Sewering" (disposal down a drain or toilet) is banned. | EPA | [2] |
| Hazardous Waste Accumulation | Max. 55 gallons (or 1 quart for acutely toxic P-list waste) in a Satellite Accumulation Area. | EPA | [5][15] |
| On-Site Destruction Witness | Minimum of two authorized personnel required. | Institutional Policy (Best Practice) | [8] |
| Empty Container Disposal | First rinse of hazardous chemical containers must be collected as hazardous waste. | EPA / Institutional Policy | [13] |
References
- 1. This compound [medbox.iiab.me]
- 2. benchchem.com [benchchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. unthealth.edu [unthealth.edu]
- 5. odu.edu [odu.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. odu.edu [odu.edu]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling 2-Oxoquazepam
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like 2-Oxoquazepam is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. This compound is an active metabolite of quazepam, a benzodiazepine derivative, and should be handled with appropriate caution.[1][2]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals after engineering and administrative controls have been implemented.[3] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[4][5]
| PPE Component | Specifications | Rationale and Best Practices |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standard. | Double gloving is recommended for maximum protection.[3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves immediately if contaminated, torn, or punctured.[4] Remove the outer pair before leaving the immediate work area to prevent the spread of contamination.[3] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be made of a material that is resistant to penetration by hazardous drugs.[3][5] Ensure the gown closes in the back to provide a solid front.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | The need for respiratory protection should be determined by a risk assessment, especially when handling powders or performing tasks that could generate aerosols.[5] |
| Additional PPE | Disposable shoe covers and hair covers. | Recommended for use in designated hazardous drug handling areas to prevent the tracking of contamination to other areas.[3][6] |
Operational Procedures for Safe Handling
A structured workflow is essential to minimize the risk of exposure during the handling of this compound.
1. Preparation and Designated Area:
-
All handling of this compound, especially of the powdered form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[5]
-
The work area should be clearly marked with warning signs restricting access to authorized personnel.[4]
-
Before starting any work, ensure all necessary PPE is available and a spill kit is readily accessible.[6]
2. Handling and Compounding:
-
Wear the appropriate PPE as outlined in the table above before handling the compound.
-
When weighing or manipulating powders, use a containment ventilated enclosure or a BSC to prevent aerosolization.
-
Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[4]
3. Hand Hygiene:
-
Thoroughly wash hands with soap and water before donning PPE and after removing it.[4][6] Hand sanitizer alone is not sufficient to remove chemical contamination.[6]
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7] All waste generated from handling this compound should be treated as hazardous waste.
1. Waste Segregation:
-
All disposable PPE (gloves, gowns, shoe covers), empty containers, and materials used for cleaning up spills should be considered trace-contaminated waste.
-
Unused or expired this compound is considered bulk hazardous waste.
2. Waste Containers:
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[8]
-
Containers should be kept sealed when not in use.[8]
3. Disposal Procedure:
-
Trace-Contaminated Waste: Place all contaminated disposables in a designated hazardous waste container.
-
Unused Compound: Unused or expired this compound should not be disposed of in the trash or down the drain.[9] It must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[10]
-
Empty Containers: Empty containers that held this compound should be rinsed, with the first rinse collected as hazardous waste.[8] For highly potent compounds, the first three rinses should be collected.[8]
The decision process for the disposal of materials related to this compound is outlined in the diagram below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. publications.ashp.org [publications.ashp.org]
- 7. acirehab.org [acirehab.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
